molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2

2-Azaspiro[3.3]heptan-6-ol

Cat. No.: B572724
CAS No.: 1256352-97-2
M. Wt: 113.16
InChI Key: JXSAWOLLGHOTJJ-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAWOLLGHOTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-ol: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-Azaspiro[3.3]heptan-6-ol. This spirocyclic scaffold is of growing interest in medicinal chemistry due to its unique three-dimensional structure and potential applications in drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a spirocyclic system composed of two four-membered rings, an azetidine and a cyclobutanol. This rigid framework offers a distinct conformational profile compared to more conventional piperidine or morpholine rings, making it a valuable building block for exploring new chemical space in drug design.

Table 1: Chemical Identifiers and Computed Properties of this compound [1][2]

PropertyValue
IUPAC Name This compound
CAS Number 1256352-97-2
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Canonical SMILES C1C(CC12CNC2)O
InChI Key JXSAWOLLGHOTJJ-UHFFFAOYSA-N
XLogP3-AA -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 32.3 Ų

Table 2: Physical Properties of N-Boc Protected this compound

PropertyValueReference
CAS Number 1147557-97-8
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.28 g/mol
Melting Point 127-129 °C
Boiling Point 316.6 ± 42.0 °C (predicted)

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This process includes the reduction of the ketone functionality followed by the deprotection of the Boc-protected amine.

Experimental Protocols

Step 1: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the reduction of the ketone to a secondary alcohol using a standard reducing agent.

  • Materials:

    • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to this compound

This protocol outlines the removal of the Boc protecting group under acidic conditions to yield the final product.[3][4][5][6]

  • Materials:

    • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

    • 4M Hydrochloric acid (HCl) in 1,4-dioxane

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of dichloromethane or methanol in a round-bottom flask.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of this compound.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product as its hydrochloride salt.

    • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent.

Applications in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold has emerged as a promising motif in medicinal chemistry, often utilized as a bioisosteric replacement for piperidine and other cyclic amines.[7][8] Derivatives of this scaffold have been investigated for various therapeutic applications, most notably as inducers of fetal hemoglobin (HbF).[9] The reactivation of γ-globin gene expression to produce HbF is a validated therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[9]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the development of a drug candidate based on the 2-azaspiro[3.3]heptane scaffold, from initial hit identification to preclinical studies.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Development Hit_ID Hit Identification (e.g., Phenotypic Screen) SAR_Opt Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR_Opt Initial Hits Lead_Opt Lead Optimization (ADME Properties) SAR_Opt->Lead_Opt Optimized Analogs In_Vivo In Vivo Efficacy Studies (e.g., Animal Models) Lead_Opt->In_Vivo Preclinical Candidate Tox_Studies Toxicology and Safety Pharmacology In_Vivo->Tox_Studies Efficacy Data Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection Safety Profile IND_Filing IND Filing Candidate_Selection->IND_Filing Development Candidate

Caption: Drug discovery workflow for 2-azaspiro[3.3]heptane derivatives.

Conclusion

This compound represents a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique scaffold for probing biological targets. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The demonstrated potential of related 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers highlights the importance of this scaffold in the ongoing search for new treatments for genetic blood disorders and other diseases. Further research into the specific biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-azaspiro[3.3]heptan-6-ol, a heterocyclic compound of increasing interest in medicinal chemistry. The 2-azaspiro[3.3]heptane scaffold is a recognized bioisostere of piperidine, a common motif in many approved drugs.[1][2] This guide summarizes the available computed data, proposes experimental protocols for its synthesis and property determination, and discusses its potential role in drug discovery.

Introduction

This compound is a saturated heterocyclic compound featuring a spirocyclic system composed of two four-membered rings, one of which is an azetidine, and a hydroxyl functional group. The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane core has garnered significant attention in the field of drug discovery as a bioisosteric replacement for the piperidine ring.[1][2] This substitution can lead to improved physicochemical properties such as metabolic stability and aqueous solubility, while maintaining or enhancing biological activity.[1] This guide aims to consolidate the current knowledge on the physicochemical characteristics of this compound to support its application in research and development.

Physicochemical Properties

Currently, most of the available physicochemical data for this compound is derived from computational models. These calculated values provide a valuable starting point for understanding the molecule's behavior.

Summary of Computed Data

The following table summarizes the computed physicochemical properties for this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochlorideSource
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO[3]
Molecular Weight 113.16 g/mol 149.62 g/mol [3][4]
IUPAC Name This compoundThis compound;hydrochloride[3][4]
XLogP3 -0.4Not Available[3]
Hydrogen Bond Donor Count 22[3][4]
Hydrogen Bond Acceptor Count 22[3][4]
Rotatable Bond Count 00[3][4]
Exact Mass 113.084063974 Da149.0607417 Da[3][4]
Topological Polar Surface Area 32.3 Ų32.3 Ų[3][4]
Heavy Atom Count 89[3][4]
Formal Charge 00[3][4]
Complexity 101101[3][4]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway to this compound can be adapted from methodologies reported for related 2-azaspiro[3.3]heptane derivatives. A key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be synthesized via a multi-step process. The final step would involve the reduction of the ketone functionality to the desired alcohol.

Step 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

A reported synthesis for this intermediate involves several steps, starting from a commercially available precursor. The overall yield for a similar multi-step synthesis has been reported to be around 41%.[5]

Step 2: Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Materials: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol at 0 °C.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield this compound

  • Materials: tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected alcohol in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a suitable base to obtain the free base, or used as the salt form.

G cluster_0 Proposed Synthetic Pathway for this compound A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate A->B NaBH4, MeOH C This compound B->C TFA or HCl/dioxane

Proposed synthesis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.

  • Materials: this compound, Purified water (or relevant buffer), Vials, Orbital shaker with temperature control, Centrifuge, Analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of water or buffer.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After shaking, allow the suspension to settle.

    • Centrifuge the samples to separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of Melting Point
  • Materials: this compound, Capillary tubes, Melting point apparatus.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in peer-reviewed literature. However, spectroscopic data for related 2-azaspiro[3.3]heptane derivatives are available and can serve as a reference.

Biological Activity and Role in Drug Discovery

While there is no specific reported biological activity for this compound, the 2-azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry as a bioisostere for the piperidine ring system.[1][2] Piperidines are prevalent in a wide range of pharmaceuticals. The replacement of a piperidine with a 2-azaspiro[3.3]heptane moiety can offer several advantages:

  • Increased sp³ character: This can lead to improved solubility and metabolic stability.[1]

  • Novel exit vectors: The rigid spirocyclic structure presents substituents in different spatial orientations compared to a flexible piperidine ring, which can lead to new interactions with biological targets and potentially improved selectivity and potency.

  • Reduced lipophilicity: In some cases, replacing a piperidine with an azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD), which is often a desirable property in drug candidates.[6]

The hydroxyl group at the 6-position of this compound provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug design programs.

G cluster_1 Bioisosteric Replacement in Drug Design cluster_2 Improved Properties A Piperidine-containing Drug Candidate B 2-Azaspiro[3.3]heptane-containing Analog A->B Bioisosteric Replacement C Potential Improvements B->C Improved Solubility Improved Solubility C->Improved Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability C->Enhanced Metabolic Stability Novel Target Interactions Novel Target Interactions C->Novel Target Interactions Altered Lipophilicity Altered Lipophilicity C->Altered Lipophilicity

Conceptual diagram of bioisosterism.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, primarily due to the desirable properties of its core 2-azaspiro[3.3]heptane scaffold as a piperidine bioisostere. While experimental data on the parent alcohol is scarce, this guide provides a summary of the available computed data, a plausible synthetic route, and standard experimental protocols for its characterization. Further research into the experimental determination of its physicochemical properties and biological activities is warranted to fully exploit its potential in the development of novel therapeutics.

References

Spectroscopic Data for 2-Azaspiro[3.3]heptan-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the novel spirocyclic compound, 2-Azaspiro[3.3]heptan-6-ol. Due to the limited availability of experimental spectra in public databases, this document combines predicted data with general spectroscopic principles to offer a foundational understanding for researchers working with this molecule.

Molecular Structure and Properties

This compound is a bicyclic organic molecule with a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol .[1] Its structure features a spirocyclic core composed of two four-membered rings, an azetidine and a cyclobutane, with a hydroxyl functional group on the cyclobutane ring. This unique architecture makes it an interesting scaffold for medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
Ion/AdductPredicted m/z
[M+H]⁺114.0913
[M+Na]⁺136.0733
[M-H]⁻112.0768
Monoisotopic Mass113.0841 Da
Table 2: Predicted ¹H NMR Spectral Data

Experimental ¹H NMR data for this compound is not currently published. However, based on its chemical structure, the following proton signals can be anticipated. Chemical shifts are estimates and will be influenced by the solvent and other experimental conditions.

Proton AssignmentMultiplicity (Predicted)Chemical Shift (ppm, Predicted Range)
H on carbon bearing OHMultiplet3.8 - 4.2
CH₂ adjacent to NHTriplet2.8 - 3.2
CH₂ in azetidine ringTriplet2.8 - 3.2
CH₂ in cyclobutane ring (not adjacent to OH)Multiplet1.8 - 2.5
NH protonSinglet (broad)Variable
OH protonSinglet (broad)Variable
Table 3: Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, experimental ¹³C NMR data is not available. The predicted chemical shifts for the carbon atoms are listed below.

Carbon AssignmentChemical Shift (ppm, Predicted Range)
Carbon bearing OH65 - 75
Spiro carbon45 - 55
CH₂ in azetidine ring40 - 50
CH₂ in cyclobutane ring25 - 35
Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound has not been reported. The table below outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Secondary Amine)Stretching3300 - 3500 (moderate)
C-H (Aliphatic)Stretching2850 - 3000
C-NStretching1000 - 1250
C-OStretching1050 - 1150

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are general methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization Technique: Common ionization methods for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[4] EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structural Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide serves as a starting point for researchers interested in the spectroscopic characterization of this compound. As experimental data becomes available, this information will be crucial for confirming the predicted values and gaining a more comprehensive understanding of this molecule's properties.

References

The Ascendance of Azaspiro[3.3]heptanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can confer advantageous physicochemical and biological properties upon drug candidates is a perpetual driving force in medicinal chemistry. In recent years, azaspiro[3.3]heptanes have emerged from relative obscurity to become a highly sought-after structural motif. Their rigid, three-dimensional architecture offers a compelling alternative to commonly used saturated heterocycles, providing a powerful tool for navigating the complexities of drug design and optimization. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of azaspiro[3.3]heptane scaffolds, with a focus on their impact on modern drug development.

A Historical Perspective: From Curiosity to Core Scaffold

The initial reports of spirocyclic systems date back several decades, but it was not until the early 21st century that the unique potential of the azaspiro[3.3]heptane core began to be systematically explored. A pivotal moment in the popularization of this scaffold can be traced to the work of Carreira and colleagues around 2010, who proposed 2-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine.[1] This concept sparked a surge of interest within the medicinal chemistry community, leading to the appearance of this scaffold in a rapidly growing number of research manuscripts and patents.[1] The initial focus on 2-azaspiro[3.3]heptane has since expanded to a diverse family of isomers, including 1-azaspiro[3.3]heptanes, as well as di- and tri-heteroatomic variants such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, which serve as bioisosteres for piperazine and morpholine, respectively.[2]

Physicochemical Advantages: Enhancing Drug-like Properties

The incorporation of an azaspiro[3.3]heptane scaffold can profoundly and often beneficially influence the physicochemical properties of a molecule. One of the most consistently observed advantages is an increase in aqueous solubility and a reduction in lipophilicity (logD).[1][3] This counterintuitive effect, where the addition of a carbon atom leads to decreased lipophilicity, is often attributed to the increased basicity of the nitrogen atom within the strained ring system.[3][4] Furthermore, the rigid nature of the spirocyclic core can lead to improved metabolic stability by shielding potential sites of metabolism.[1]

The following tables summarize key quantitative data comparing molecules with and without azaspiro[3.3]heptane scaffolds:

Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Analogs

Parent HeterocycleAzaspiro[3.3]heptane AnalogΔlogD7.4Reference
Piperidine2-Azaspiro[3.3]heptane-0.43[5]
Morpholine2-Oxa-6-azaspiro[3.3]heptane-1.2[3]
Piperazine2,6-Diazaspiro[3.3]heptane-1.0 (approx.)[3]

Table 2: Metabolic Stability of Azaspiro[3.3]heptane-Containing Compounds

CompoundParent Compoundt1/2 (min) in HLMReference
trans-76 (spiro[3.3]heptane analog of Sonidegib)Sonidegib47[6]
Bupivacaine Analog (with 1-azaspiro[3.3]heptane)BupivacaineData not specified, but showed high activity[2][7]

Synthetic Strategies: Accessing the Azaspiro[3.3]heptane Core

The growing importance of azaspiro[3.3]heptanes has spurred the development of diverse and efficient synthetic routes. The choice of strategy often depends on the desired substitution pattern and the specific heteroatom arrangement within the spirocyclic framework.

Key Synthetic Approaches:
  • [2+2] Cycloaddition: This is a prominent method for the synthesis of 1-azaspiro[3.3]heptanes. A key step involves the thermal [2+2] cycloaddition of an endocyclic alkene with an isocyanate, such as Graf's isocyanate (ClO₂S-NCO), to form a spirocyclic β-lactam. Subsequent reduction of the lactam furnishes the desired 1-azaspiro[3.3]heptane core.[1][2][7]

  • Intramolecular Cyclization: Many synthetic routes rely on the intramolecular cyclization of appropriately functionalized precursors. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through the reductive amination of a 3-formylazetidine derivative followed by a base-mediated intramolecular cyclization.

  • From Commercially Available Starting Materials: Scalable syntheses often commence from readily available starting materials. For example, 2-oxa-6-azaspiro[3.3]heptane derivatives can be prepared from tribromoneopentyl alcohol through a sequence involving oxetane formation and subsequent azetidine ring closure.[8][9]

The following diagram illustrates a generalized workflow for the synthesis of azaspiro[3.3]heptane scaffolds.

G cluster_0 [2+2] Cycloaddition Route (e.g., 1-Azaspiro[3.3]heptane) cluster_1 Intramolecular Cyclization Route (e.g., 2,6-Diazaspiro[3.3]heptane) A Endocyclic Alkene C [2+2] Cycloaddition A->C B Isocyanate (e.g., Graf's Isocyanate) B->C D Spirocyclic β-Lactam C->D E Reduction D->E F 1-Azaspiro[3.3]heptane E->F G Functionalized Azetidine Precursor H Reductive Amination G->H I Linear Amine Intermediate H->I J Base-mediated Cyclization I->J K 2,6-Diazaspiro[3.3]heptane J->K

Generalized Synthetic Workflows for Azaspiro[3.3]heptanes

Applications in Drug Discovery: Case Studies

The unique properties of azaspiro[3.3]heptanes have been leveraged in the design of numerous biologically active compounds across various therapeutic areas.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The replacement of the piperazine ring in the PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane moiety has been shown to reduce off-target cytotoxicity.[5]

The signaling pathway for PARP inhibition is depicted below:

G DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PARylation PARylation PARP->PARylation DNA_DSB DNA Double-Strand Break (at replication fork) PARP->DNA_DSB PARP Trapping Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair PARP_Inhibitor PARP Inhibitor (with Azaspiro[3.3]heptane) PARP_Inhibitor->PARP HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

PARP Inhibition Signaling Pathway
mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a target for the treatment of various neurological and psychiatric disorders. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane in mGluR5 negative allosteric modulators has been explored, although in some cases, this led to a decrease in potency, highlighting the importance of careful structural consideration.[3]

The signaling pathway for mGluR5 antagonism is as follows:

G Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq_PLC Gq/11 Protein Activation PLC Activation mGluR5->Gq_PLC IP3_DAG IP3 and DAG Production Gq_PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitability Increased Neuronal Excitability Ca_PKC->Neuronal_Excitability mGluR5_Antagonist mGluR5 Antagonist (with Azaspiro[3.3]heptane) mGluR5_Antagonist->mGluR5

mGluR5 Antagonism Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis of key azaspiro[3.3]heptane building blocks, adapted from the literature.

Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition and Reduction

This protocol is a generalized procedure based on the synthesis of 1-azaspiro[3.3]heptanes.[2][7]

Step 1: [2+2] Cycloaddition to form the Spirocyclic β-Lactam

  • To a solution of the starting endocyclic alkene (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added Graf's isocyanate (ClO₂S-NCO) (1.1 equiv) dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Step 2: Reduction of the Spirocyclic β-Lactam

  • To a solution of the spirocyclic β-lactam (1.0 equiv) in anhydrous THF under an inert atmosphere is added a solution of a reducing agent, such as alane (AlH₃) or lithium aluminum hydride (LiAlH₄) (e.g., 2.0-3.0 equiv), dropwise at 0 °C.

  • The reaction mixture is then warmed to room temperature and stirred for a specified time (e.g., 4-12 hours).

  • The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide at 0 °C.

  • The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield the 1-azaspiro[3.3]heptane.

Synthesis of 2,6-Diazaspiro[3.3]heptane via Reductive Amination and Cyclization

This protocol is a generalized procedure based on the synthesis of 2,6-diazaspiro[3.3]heptanes.

Step 1: Reductive Amination

  • To a solution of a 1-protected-3-formylazetidine (1.0 equiv) and a primary amine (1.1 equiv) in a suitable solvent (e.g., dichloroethane) is added acetic acid (1.0 equiv).

  • The mixture is stirred at room temperature for a short period (e.g., 30 minutes) before the addition of a reducing agent, such as sodium triacetoxyborohydride (1.5 equiv).

  • The reaction is stirred at room temperature until completion (e.g., 12-18 hours).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give the crude linear amine intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • The crude linear amine intermediate (1.0 equiv) is dissolved in an anhydrous solvent such as THF.

  • A strong base, for example, potassium tert-butoxide (2.2 equiv), is added to the solution.

  • The reaction mixture is heated (e.g., to 70 °C) in a sealed tube for a specified time (e.g., 2-4 hours).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated.

  • The crude product is purified by flash chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

Conclusion

Azaspiro[3.3]heptane scaffolds have firmly established themselves as a valuable asset in the medicinal chemist's toolbox. Their unique three-dimensional structure imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making them attractive bioisosteric replacements for traditional saturated heterocycles. The development of robust and versatile synthetic methodologies has further fueled their adoption in drug discovery programs. As our understanding of the nuanced structure-activity and structure-property relationships of these scaffolds continues to grow, we can anticipate the emergence of a new generation of innovative therapeutics built upon the azaspiro[3.3]heptane core.

References

The Ascendance of Spirocycles: A Technical Guide to Their Core Principles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly pivotal in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise interactions with biological targets and often leading to improved physicochemical and pharmacokinetic properties. This in-depth guide explores the core principles of spirocyclic compounds in medicinal chemistry, providing a comprehensive resource for researchers and drug development professionals.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

The departure from planar molecular architectures towards more three-dimensional structures is a key trend in contemporary medicinal chemistry. Spirocycles epitomize this shift, offering several key advantages:

  • Enhanced Three-Dimensionality: The rigid, non-planar nature of spirocycles allows for a more defined spatial arrangement of substituents, facilitating optimal interactions within the complex three-dimensional binding sites of biological targets.

  • Improved Physicochemical Properties: Incorporation of spirocyclic motifs often leads to a higher fraction of sp³-hybridized carbon atoms (Fsp³). This generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability compared to their aromatic counterparts. For instance, azaspirocycles have demonstrated higher solubility and metabolic stability than their piperazine or morpholine analogues.

  • Novel Chemical Space and Intellectual Property: The unique and diverse geometries of spirocycles provide access to novel chemical space, offering opportunities for the development of compounds with new intellectual property.

  • Conformational Rigidity: The rigid framework of spirocycles can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

Quantitative Insights: The Impact of Spirocycles on Biological Activity and Pharmacokinetics

The introduction of a spirocyclic moiety can significantly modulate the biological activity and pharmacokinetic profile of a molecule. The following tables summarize quantitative data for a selection of spirocyclic compounds, illustrating their impact in various therapeutic areas.

Compound/Drug NameTargetIC50/EC50/KiTherapeutic AreaReference
Spiro-oxindole (MI-888) MDM2-p53 InteractionIC50 = 161 nM (SJSA-1 cells)Oncology
Spiro-pyrrolidine BACE1IC50 (BACE1): ~10-100 nM (optimized)Alzheimer's Disease
Spiro-piperidine CCR1 Antagonist (Compound 22) CCR1IC50 = 2 nM (chemotaxis assay)Inflammatory Diseases
Spiro-piperidine CCR1 Antagonist (Compound 23) CCR1IC50 = 2.6 nM (chemotaxis assay)Inflammatory Diseases
Spiro-hydantoin (Sorbinil) Aldose ReductasePotent in vivo inhibitionDiabetic Complications
Spiro-oxindole (SIP-1) HIV Vpr functionIC50 = 0.5 µMAntiviral (HIV)
Halogenated Spirooxindole (against HCT116) (Antiproliferative)IC50 = 7 ± 0.27 µMOncology
Talazoparib PARP1/2Potent single-agent activityOncology
Olaparib PARP1/2ORR = 72% (in a specific trial)Oncology
Rucaparib PARP1/2Approved for ovarian cancerOncology
Niraparib PARP1/2Approved for ovarian cancerOncology

Table 1: Biological Activity of Selected Spirocyclic Compounds

Drug NameKey Pharmacokinetic ParametersSpeciesReference
S-1 (SARM) CL: 3.6–5.2 mL/min/kg, Vd: 1460–1560 mL/kg, t1/2: 3.6–5.2 h (IV)Rat
Bicalutamide (Comparative data for non-spirocyclic)
Flutamide (Comparative data for non-spirocyclic)
Nilutamide (Comparative data for non-spirocyclic)
Various Spirocyclic BACE1 Inhibitors Showed significant reduction in central Aβ levelsMouse
Spiro-hydantoin (p300/CBP inhibitor) Good oral bioavailabilityMouse, Rat, Dog

Table 2: Pharmacokinetic Parameters of Selected Spirocyclic Compounds

Signaling Pathways Modulated by Spirocyclic Compounds

The unique structural features of spirocycles make them adept at targeting key nodes in cellular signaling pathways.

Inhibition of the RAF-MEK-ERK Kinase Cascade

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention. Spirocyclic compounds have been developed as potent RAF kinase inhibitors.

RAF_MEK_ERK_Pathway RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates SOS GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Phosphorylates and activates in nucleus Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates gene expression for Spirocyclic_Inhibitor Spirocyclic RAF Inhibitor Spirocyclic_Inhibitor->RAF Inhibits

RAF-MEK-ERK Signaling Pathway Inhibition
Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a large family of transmembrane receptors that are crucial drug targets. Spirocyclic compounds have been successfully developed as antagonists for various GPCRs, such as the C-C chemokine receptor type 1 (CCR1), which is involved in inflammatory responses.

GPCR_Signaling GPCR Antagonism by a Spirocyclic Compound Ligand Endogenous Ligand (e.g., Chemokine) GPCR GPCR (e.g., CCR1) Ligand->GPCR Binds and activates G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Downstream Effector (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Chemotaxis) Second_Messenger->Cellular_Response Initiates Spirocyclic_Antagonist Spirocyclic GPCR Antagonist Spirocyclic_Antagonist->GPCR Binds and blocks ligand binding

GPCR Signaling and Spirocyclic Antagonism
Modulation of Ion Channel Activity

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes and are involved in a wide range of physiological processes. Spirocyclic compounds have emerged as modulators of various ion channels, offering therapeutic potential for conditions such as neuropathic pain.

Ion_Channel_Modulation Ion Channel Modulation by a Spirocyclic Compound cluster_membrane Cell Membrane Ion_Channel Ion Channel (e.g., NaV1.7) Ion_Flow Ion Flow (e.g., Na+ influx) Ion_Channel->Ion_Flow Allows Membrane_Potential Change in Membrane Potential Ion_Flow->Membrane_Potential Cellular_Response Cellular Response (e.g., Action Potential) Membrane_Potential->Cellular_Response Spirocyclic_Modulator Spirocyclic Ion Channel Modulator Spirocyclic_Modulator->Ion_Channel Binds and modulates gating NMR_Workflow NMR Characterization Workflow for Spirocycles SamplePrep Sample Preparation (Dissolve in deuterated solvent) H1_NMR 1D ¹H NMR (Proton environment, coupling) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR & DEPT (Carbon skeleton, CHn multiplicity) SamplePrep->C13_NMR COSY 2D COSY (¹H-¹H Correlation) (Identify coupled protons) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlation) (Direct C-H attachments) H1_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Correlation) (Long-range C-H correlations) H1_NMR->HMBC NOESY 2D NOESY/ROESY (Through-space proton correlations for stereochemistry) H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

2-Azaspiro[3.3]heptan-6-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Azaspiro[3.3]heptan-6-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and the broader context of its application as a valuable structural motif.

Core Compound Identification

The fundamental chemical identifiers for this compound and its common protected intermediate are summarized below.

Compound NameCAS NumberMolecular FormulaMolar Mass
This compound1256352-97-8[1]C₆H₁₁NO[1]113.16 g/mol [1]
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8[2]C₁₁H₁₉NO₃[2]213.27 g/mol [2]
This compound hydrochloride1630907-10-6C₆H₁₂ClNO149.62 g/mol

Significance in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold has garnered considerable attention in the pharmaceutical industry as a bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine.[3][4][5] This structural motif offers a unique three-dimensional geometry that can lead to improved physicochemical and pharmacological properties of drug candidates.[3] The introduction of the spirocyclic system can enhance metabolic stability and reduce lipophilicity, which are critical parameters in drug design.[4] Specifically, the 2-azaspiro[3.3]heptane ring system is noted to be approximately 1 Å longer than a similarly substituted piperidine ring, offering a different spatial arrangement for substituents.[3][6]

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively published, a common route involves the synthesis of its Boc-protected precursor, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[2] The final deprotection step is a standard procedure in organic chemistry.

Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of this key intermediate starts from epoxy bromide and proceeds through a cyclization reaction followed by the introduction of the Boc protecting group.[2]

Experimental Protocol:

  • Ring Opening and Cyclization: The initial step involves the reaction of epoxy bromide with ethyl cyanoacetate to form a substituted cyclobutane.[2]

  • Formation of the Diazaspiro[3.3]heptane Core: The resulting cyclobutane derivative is reacted with p-toluenesulfonyl chloride to construct the diazaspiro[3.3]heptane framework.[2]

  • Boc Protection: To facilitate purification and further manipulation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O). The crude solid is dissolved in a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the Boc-protected product as a white solid.[2]

Deprotection to Yield this compound

The final step to obtain this compound involves the removal of the Boc protecting group. This is typically achieved under acidic conditions.

General Experimental Protocol:

  • Acidic Cleavage: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • An excess of a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or ether, is added to the solution.

  • The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The solvent and excess acid are removed under reduced pressure.

  • If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation. The solid is then collected by filtration and dried. For the free base, a basic workup would be required.

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound is depicted in the following workflow diagram.

G Synthesis Workflow for this compound A Epoxy Bromide B Substituted Cyclobutane A->B Ring Opening & Cyclization C Diazaspiro[3.3]heptane Core B->C Reaction with p-toluenesulfonyl chloride D tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C->D Boc Protection E This compound D->E Acidic Deprotection

Caption: A simplified workflow for the synthesis of this compound.

Applications and Future Directions

The 2-azaspiro[3.3]heptane scaffold is a valuable building block in the design of novel therapeutic agents. Its incorporation into drug candidates has been explored for various targets. While specific biological activity for this compound is not widely reported, related structures have shown promise. For instance, derivatives of the 2-oxa-6-azaspiro[3.3]heptane core are key intermediates in the synthesis of potent antibiotic drug candidates.[7] The functional hydroxyl group at the 6-position of this compound provides a handle for further chemical modifications, allowing for the exploration of a diverse chemical space in structure-activity relationship (SAR) studies.

Future research will likely focus on the synthesis of a wider range of derivatives of this compound and the evaluation of their biological activities across various disease targets. The unique conformational properties of this scaffold will continue to be exploited to design next-generation therapeutics with improved efficacy and safety profiles.

References

Navigating Physicochemical Space: A Technical Guide to the Lipophilicity and Solubility of 2-Azaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the lipophilicity and solubility of 2-azaspiro[3.3]heptan-6-ol, a valuable building block in modern medicinal chemistry. As the demand for novel chemical scaffolds with improved physicochemical properties continues to grow, understanding the characteristics of sp³-rich, three-dimensional molecules like this compound is paramount for successful drug design and development. This document summarizes the available data, provides detailed experimental protocols for property determination, and illustrates key concepts through logical and experimental workflow diagrams.

Quantitative Physicochemical Data

Physicochemical Properties of this compound

Computational models are instrumental in predicting the properties of novel compounds. The data presented below is derived from computational assessments.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
Computed LogP -0.4PubChem[1]

LogP is the logarithm of the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.

Physicochemical Properties of Analogous Compounds

The properties of structurally similar compounds can offer a useful comparison and help to contextualize the predicted values for this compound.

CompoundMolecular FormulaMolecular WeightLogPAqueous SolubilitySource
2-Oxa-6-azaspiro[3.3]heptane C₅H₉NO99.13 g/mol -0.065 (Predicted)94.7 mg/mL (Calculated)LookChem[2]
2-Azaspiro[3.3]heptane C₆H₁₁N97.16 g/mol 0.7 (Computed)-PubChem[3]
Lipophilicity Trends of the 2-Azaspiro[3.3]heptane Scaffold

Recent studies have explored the use of the 2-azaspiro[3.3]heptane moiety as a bioisosteric replacement for more traditional cyclic amines like piperidine and morpholine. These studies reveal a general trend of reduced lipophilicity.

Bioisosteric ReplacementChange in Lipophilicity (ΔlogD₇.₄)ContextSource
Piperidine/Morpholine Replacement -0.2 to -1.0Generally observed to lower lipophilicity, attributed to increased basicity.ACS Med. Chem. Lett.[4][5]
N-Linked 2-Azaspiro[3.3]heptane +0.2 to +0.5An exception where direct linkage to the nitrogen increases lipophilicity.ACS Med. Chem. Lett.[4][5]

Experimental Protocols

For researchers wishing to determine the lipophilicity and solubility of this compound or its derivatives experimentally, the following standard protocols are recommended.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for LogP determination.

Objective: To measure the partition coefficient of this compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or vial, add equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours). The vessel should be gently agitated to avoid emulsion formation.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.

  • Quantification: Carefully sample a known volume from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Determination of Aqueous Solubility by the Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound in an aqueous buffer.

Objective: To measure the equilibrium solubility of this compound in an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Thermostatted shaker or incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered solution with the aqueous buffer to a concentration within the calibration range of the analytical method. Determine the concentration of the dissolved compound.

  • Calculation: The measured concentration is the equilibrium solubility of the compound at the specified temperature and pH.

Visualizations

The following diagrams illustrate the experimental workflow for LogP determination and the logical relationship of bioisosteric replacement on lipophilicity.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Water C Mix Equal Volumes of Organic and Aqueous Phases A->C B Prepare Aqueous Stock Solution of Compound B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Sample Both Phases E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate LogP G->H

Caption: Workflow for Shake-Flask LogP Determination.

Lipophilicity_Logic cluster_parent Parent Molecule Parent Core Scaffold Piperidine Piperidine Analog Parent->Piperidine Azaspiro 2-Azaspiro[3.3]heptane Analog Parent->Azaspiro LogD_Piperidine LogD_piperidine Piperidine->LogD_Piperidine LogD_Azaspiro LogD_azaspiro Azaspiro->LogD_Azaspiro LogD_Piperidine->LogD_Azaspiro Generally Lower (ΔLogD ≈ -0.2 to -1.0)

Caption: Influence of Bioisosteric Replacement on Lipophilicity.

References

Stereochemistry of Substituted 2-Azaspiro[3.3]heptan-6-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has emerged as a significant motif in modern drug discovery, valued as a bioisostere for piperidine and other cyclic amines.[1][2][3][4] Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[5] This guide provides a detailed examination of the stereochemistry of substituted 2-azaspiro[3.3]heptan-6-ol, a key derivative for introducing further chemical diversity. We will delve into the synthesis, stereochemical control, and characterization of these compounds, presenting data in a structured format and illustrating key concepts with diagrams.

Stereoisomers of Substituted this compound

The core structure of this compound possesses a spirocyclic center at C4. The introduction of a hydroxyl group at C6 creates a new chiral center. Consequently, this compound can exist as a pair of enantiomers: (R)-2-azaspiro[3.3]heptan-6-ol and (S)-2-azaspiro[3.3]heptan-6-ol.

Further substitution on the azetidine or cyclobutane rings can introduce additional chiral centers, leading to the formation of diastereomers. For instance, substitution at the C1 position of the azetidine ring would result in four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of synthetic routes is therefore a critical consideration.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_racemate Racemic this compound R_enantiomer (R)-2-Azaspiro[3.3]heptan-6-ol S_enantiomer (S)-2-Azaspiro[3.3]heptan-6-ol resolution Chiral Resolution resolution->R_enantiomer Separation resolution->S_enantiomer Separation asymmetric_synthesis Asymmetric Synthesis asymmetric_synthesis->R_enantiomer Selective formation asymmetric_synthesis->S_enantiomer Selective formation racemic_mixture Racemic Mixture racemic_mixture->resolution

Figure 1: Stereoisomers and routes to enantiopure this compound.

Stereoselective Synthesis

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For substituted 2-azaspiro[3.3]heptan-6-ols, stereoselectivity can be achieved through various strategies, including diastereoselective reactions and asymmetric synthesis.

Diastereoselective Synthesis

A common precursor for this compound is 2-azaspiro[3.3]heptan-6-one. The stereochemical outcome of the reduction of the ketone functionality at C6 is crucial. The choice of reducing agent and the steric hindrance imposed by existing substituents on the spirocyclic scaffold will dictate the diastereoselectivity of this reduction.

For example, the reduction of a substituted 2-azaspiro[3.3]heptan-6-one can lead to two diastereomeric alcohols, syn and anti, depending on the facial selectivity of the hydride attack.

diastereoselective_reduction ketone Substituted 2-Azaspiro[3.3]heptan-6-one hydride Hydride Reduction ketone->hydride syn_alcohol syn-Alcohol (Diastereomer 1) hydride->syn_alcohol Attack from less hindered face anti_alcohol anti-Alcohol (Diastereomer 2) hydride->anti_alcohol Attack from more hindered face

Figure 2: Diastereoselective reduction of a substituted 2-azaspiro[3.3]heptan-6-one.
Asymmetric Synthesis

Enantiomerically pure substituted 2-azaspiro[3.3]heptan-6-ols can be prepared using asymmetric synthesis. One reported approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral Davis–Ellman's imines to afford enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes.[6] This methodology can be adapted for the synthesis of precursors to chiral 2-azaspiro[3.3]heptan-6-ols.

Another strategy involves the use of chiral auxiliaries or catalysts in the synthetic sequence. For instance, a modified Strecker reaction employing Ellman's sulfinamide as a chiral auxiliary has been used in the synthesis of spiro[3.3]heptane derivatives, allowing for the separation of diastereomers.[7]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one

A key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be synthesized via a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine.[8][9]

Experimental Workflow:

synthesis_workflow start N-Boc-azetidin-3-one wittig Wittig Reaction start->wittig olefin N-Boc-3-methyleneazetidine wittig->olefin cycloaddition [2+2] Cycloaddition with Dichloroketene olefin->cycloaddition dichloroadduct Dichlorocycloadduct cycloaddition->dichloroadduct reduction Reductive Dechlorination dichloroadduct->reduction product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate reduction->product

Figure 3: Synthetic workflow for N-Boc-2-azaspiro[3.3]heptan-6-one.
Stereoselective Reduction of N-Boc-2-azaspiro[3.3]heptan-6-one

The reduction of the ketone can be performed using various reducing agents. The choice of reagent can influence the stereochemical outcome, particularly in the presence of directing groups.

  • Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), L-Selectride®, etc.

  • Solvent: Methanol, Ethanol, Tetrahydrofuran (THF), etc.

  • Procedure: To a solution of N-Boc-2-azaspiro[3.3]heptan-6-one in a suitable solvent, the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Characterization and Data Presentation

The stereochemistry of substituted this compound derivatives is typically determined using a combination of spectroscopic and analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The coupling constants and chemical shifts of the protons on the cyclobutane ring, particularly the proton at C6, can provide information about the relative stereochemistry.[10]

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the primary method for determining the enantiomeric excess (ee) of a chiral compound.[11]

  • X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry can be achieved through single-crystal X-ray diffraction analysis.[7][9]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the stereoselective synthesis of a substituted this compound.

EntrySubstrateReducing AgentDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of major diastereomer
11-Methyl-N-Boc-2-azaspiro[3.3]heptan-6-oneNaBH₄70:30Racemic
21-Methyl-N-Boc-2-azaspiro[3.3]heptan-6-oneL-Selectride®95:5Racemic
3(R)-1-Phenyl-N-Boc-2-azaspiro[3.3]heptan-6-oneNaBH₄85:15>99% (for both diastereomers)

Conclusion

The stereochemistry of substituted this compound is a critical aspect of its application in drug discovery. A thorough understanding of the potential stereoisomers and the development of stereoselective synthetic routes are essential for accessing enantiomerically pure compounds. The methodologies and analytical techniques outlined in this guide provide a framework for the synthesis, characterization, and stereochemical assignment of this important class of molecules. Further exploration into novel asymmetric methodologies will continue to expand the chemical space and utility of these valuable building blocks.

References

The Ascendancy of the 2-Azaspiro[3.3]heptane Core: A Technical Guide to its Biological Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can overcome the limitations of traditional scaffolds. In this context, the 2-azaspiro[3.3]heptane core has emerged as a compelling and versatile building block in modern drug design. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, a concept often referred to as "escaping flatland." This technical guide provides an in-depth exploration of the biological significance of the 2-azaspiro[3.3]heptane motif, detailing its impact on physicochemical properties, summarizing key quantitative biological data, outlining experimental protocols for its synthesis and evaluation, and visualizing its role in modulating critical signaling pathways.

Physicochemical Properties and Bioisosteric Relationships

The 2-azaspiro[3.3]heptane scaffold is primarily recognized as a bioisostere of piperidine, a ubiquitous heterocycle in many approved drugs.[1] However, its utility extends to serving as a surrogate for morpholine and piperazine in certain molecular contexts. The defining feature of this spirocyclic system is the introduction of a quaternary carbon atom, which imparts a rigid, non-planar geometry. This structural constraint has profound implications for the molecule's properties:

  • Increased Aqueous Solubility: Counterintuitively, the addition of a carbon atom in the spirocyclic core often leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility.[2] This is attributed to the altered pKa of the nitrogen atom and the more exposed nature of the heteroatom, which can lead to more favorable interactions with water.

  • Enhanced Metabolic Stability: The quaternary center and the strained four-membered rings of the 2-azaspiro[3.3]heptane core are less susceptible to metabolic degradation by cytochrome P450 enzymes compared to the more flexible six-membered rings of piperidine and its analogues.[3]

  • Three-Dimensional Diversity: The spirocyclic nature of the core provides a well-defined three-dimensional arrangement of substituents, allowing for precise vectoral exploration of chemical space and potentially leading to improved target selectivity and potency.[1]

Quantitative Biological Data

The incorporation of the 2-azaspiro[3.3]heptane core has led to the development of potent modulators of various biological targets. The following tables summarize key quantitative data for several classes of compounds, highlighting the impact of this scaffold on their activity.

Table 1: 2-Oxa-6-azaspiro[3.3]heptane Derivatives as Bioisosteres of Morpholine and Piperidine
Compound IDParent HeterocycleTargetActivitylogD7.4pKaReference
1a MorpholineGeneric-2.86.7[2]
1b 2-Oxa-6-azaspiro[3.3]heptaneGeneric-1.68.2[2]
2a PiperidinemGlu2 NAMIC50 = X nM--[2]
2b N-linked 2-azaspiro[3.3]heptanemGlu2 NAMIC50 = 10X nM+0.5 (ΔlogD)-[2]

NAM: Negative Allosteric Modulator

Table 2: Anticancer and Fetal Hemoglobin Inducing Activity
Compound IDScaffoldTarget/AssayActivityReference
3 N-linked 2-azaspiro[3.3]heptaneMCF-7 cell antiproliferation~10-fold improvement vs. piperidine analogue[2]
18 2-Azaspiro[3.3]heptane derivativeFetal hemoglobin induction (in vivo, cynomolgus monkeys)Significant dose-dependent increase in globin switching[4]

Experimental Protocols

The synthesis and biological evaluation of 2-azaspiro[3.3]heptane derivatives involve specific methodologies. Below are representative protocols for the synthesis of the core and a common biological assay.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.[5]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-formylazetidine (1.0 eq) in dichloroethane, add the primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq) and heat the reaction mixture at 70 °C for 3 hours.

  • Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 2,6-diazaspiro[3.3]heptane derivative by column chromatography.

Fetal Hemoglobin (HbF) Induction Assay

This protocol outlines a cell-based assay to screen for compounds that induce fetal hemoglobin production.[4]

  • Culture human erythroid progenitor cells in a suitable medium supplemented with growth factors.

  • Seed the cells in 96-well plates and treat with various concentrations of the test compounds (containing the 2-azaspiro[3.3]heptane core) for 7-14 days.

  • Harvest the cells and lyse them to release hemoglobin.

  • Quantify the percentage of HbF relative to total hemoglobin using an enzyme-linked immunosorbent assay (ELISA) specific for HbF or by high-performance liquid chromatography (HPLC).

  • Determine the EC50 value for each compound, representing the concentration at which 50% of the maximal HbF induction is observed.

Visualization of Signaling Pathways

Compounds incorporating the 2-azaspiro[3.3]heptane core have been shown to modulate the activity of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor and the CX3CR1 chemokine receptor. The following diagrams, generated using the DOT language, illustrate the key signaling cascades associated with these receptors.

M1_Muscarinic_Receptor_Signaling Ligand Acetylcholine or M1 Agonist M1R M1 Muscarinic Receptor Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) PKC->Downstream Phosphorylates targets CX3CR1_Signaling_Pathway CX3CL1 CX3CL1 (Fractalkine) CX3CR1 CX3CR1 CX3CL1->CX3CR1 Binds Gi Gi Protein CX3CR1->Gi Activates BetaArrestin β-Arrestin CX3CR1->BetaArrestin Recruits PI3K PI3K Gi->PI3K Activates Chemotaxis Chemotaxis & Adhesion Gi->Chemotaxis MAPK MAPK Cascade (ERK1/2) BetaArrestin->MAPK Activates BetaArrestin->Chemotaxis Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival

References

The Therapeutic Potential of 2-Azaspiro[3.3]heptan-6-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-azaspiro[3.3]heptane scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine, often leading to improved physicochemical and pharmacokinetic properties in drug candidates.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic applications of derivatives of 2-azaspiro[3.3]heptan-6-ol, with a primary focus on their role as inducers of fetal hemoglobin for the treatment of β-hemoglobinopathies. We will also briefly touch upon other potential therapeutic avenues for this versatile scaffold.

Primary Therapeutic Area: Induction of Fetal Hemoglobin for β-Hemoglobinopathies

A groundbreaking area of research for 2-azaspiro[3.3]heptane derivatives is in the pharmacological reactivation of the γ-globin gene, which leads to the production of fetal hemoglobin (HbF).[3] This approach holds immense promise for treating β-hemoglobinopathies such as β-thalassemia and sickle cell disease (SCD).[3]

Mechanism of Action: Reactivation of γ-Globin Gene

In adults, the expression of the γ-globin gene is silenced, and the β-globin gene is predominantly expressed. In SCD and β-thalassemia, mutations in the β-globin gene lead to dysfunctional adult hemoglobin. The re-induction of γ-globin expression to produce HbF can compensate for the defective adult hemoglobin, thereby ameliorating the symptoms of these diseases. Certain 2-azaspiro[3.3]heptane derivatives have been identified as potent inducers of HbF in human erythroid progenitor cells.[3]

The precise signaling pathway by which these compounds induce γ-globin expression is a subject of ongoing research. However, it is understood to involve the modulation of transcription factors and epigenetic regulators that control the switch from γ-globin to β-globin expression during development.

G cluster_0 Proposed Signaling Pathway for HbF Induction Derivative Derivative Target_Protein Cellular Target(s) Derivative->Target_Protein Binds to Epigenetic_Modulators Epigenetic Modulators Target_Protein->Epigenetic_Modulators Modulates Transcription_Factors Transcription Factors Epigenetic_Modulators->Transcription_Factors Regulates gamma_Globin_Gene γ-Globin Gene Promoter Transcription_Factors->gamma_Globin_Gene Activates HbF_Production Increased Fetal Hemoglobin (HbF) Production gamma_Globin_Gene->HbF_Production Leads to Therapeutic_Effect Amelioration of SCD and β-Thalassemia Symptoms HbF_Production->Therapeutic_Effect

Caption: Proposed signaling pathway for HbF induction by 2-azaspiro[3.3]heptane derivatives.

Quantitative Data on Fetal Hemoglobin Inducers

A key study in this area optimized a series of 2-azaspiro[3.3]heptane derivatives, leading to the identification of a particularly potent compound, referred to as compound 18 .[3] The following table summarizes the in vitro and in vivo data for this lead compound compared to the initial hit compound and a standard therapeutic agent, hydroxyurea.

CompoundIn Vitro HbF Induction (EC50, µM)In Vivo Globin Switching (Cynomolgus Monkeys)Genotoxicity
Hit Compound 1 1.2Not ReportedNot Reported
Compound 18 0.3Significant dose-dependent increaseNo genotoxic effects
Hydroxyurea Not ReportedInduces HbFAssociated with genotoxicity

Table 1: Comparative data of a lead 2-azaspiro[3.3]heptane derivative for HbF induction.[3]

Experimental Protocols

In Vitro Fetal Hemoglobin Induction Assay:

  • Cell Culture: Human erythroid progenitor cells are cultured in a suitable medium supplemented with growth factors to induce erythroid differentiation.

  • Compound Treatment: The cells are treated with varying concentrations of the 2-azaspiro[3.3]heptane derivatives for a specified period.

  • HbF Analysis: The percentage of HbF-positive cells is determined using flow cytometry with an anti-HbF antibody.

  • EC50 Determination: The half-maximal effective concentration (EC50) for HbF induction is calculated from the dose-response curve.

G Start Start Culture Culture human erythroid progenitor cells Start->Culture Treat Treat cells with compounds Culture->Treat Stain Stain with anti-HbF antibody Treat->Stain Analyze Analyze by flow cytometry Stain->Analyze Calculate Calculate EC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro HbF induction assay.

In Vivo Globin Switching Studies in Cynomolgus Monkeys:

  • Animal Model: Cynomolgus monkeys are used as a relevant preclinical model for studying hematological parameters.

  • Dosing: The lead compound is administered orally at different dose levels for a defined treatment period.

  • Blood Sampling: Blood samples are collected at regular intervals.

  • Globin Chain Analysis: The relative amounts of γ-globin and β-globin are quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to determine the extent of globin switching.

Other Potential Therapeutic Areas

The 2-azaspiro[3.3]heptane scaffold's utility as a bioisostere for piperidine, piperazine, and morpholine has led to its incorporation into molecules targeting a range of other diseases.[1][4] While the data for this compound specific derivatives in these areas is less mature, the broader class of 2-azaspiro[3.3]heptanes has shown promise in the following areas:

  • Oncology: Some derivatives have exhibited antiproliferative activity against cancer cell lines, such as MCF-7.[1]

  • Antiviral: The inclusion of a 2-azaspiro[3.3]heptane moiety has been shown to improve the antiviral activity of compounds targeting HIV-1.[5]

  • Neuroscience: Derivatives have been investigated as negative allosteric modulators of metabotropic glutamate receptor 2 (mGlu2), which has implications for treating neurological and psychiatric disorders.[1]

  • Other Targets: The scaffold has been employed in the design of inhibitors for enzymes like LRRK2 (implicated in Parkinson's disease) and cathepsin S, as well as openers for Kv7 potassium channels.[1]

Conclusion

Derivatives of this compound and the broader 2-azaspiro[3.3]heptane class of compounds represent a promising platform for the development of novel therapeutics. The most advanced and well-documented application is in the induction of fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia, with a lead compound demonstrating significant preclinical efficacy and a favorable safety profile.[3] The versatility of this scaffold as a bioisostere ensures its continued exploration in a multitude of other therapeutic areas, offering exciting possibilities for future drug discovery and development.[6]

References

Methodological & Application

Synthesis of 2-Azaspiro[3.3]heptan-6-ol: A Detailed Protocol for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of 2-Azaspiro[3.3]heptan-6-ol, a valuable spirocyclic scaffold in medicinal chemistry, starting from a functionalized cyclobutanone precursor. The protocol outlines the synthesis of the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, its subsequent reduction to the corresponding alcohol, and an optional deprotection step. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a diagram.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. Among these, 2-azaspiro[3.3]heptane derivatives are recognized as valuable bioisosteres of piperidine, a common motif in many pharmaceuticals. The introduction of a hydroxyl group at the 6-position offers a handle for further functionalization, making this compound a versatile building block for the synthesis of new chemical entities. This protocol details a reliable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process commencing with a suitably functionalized cyclobutane precursor. The overall strategy involves the formation of a protected 2-azaspiro[3.3]heptan-6-one intermediate, followed by reduction of the ketone and optional deprotection of the nitrogen atom.

G cluster_0 Synthesis of Key Intermediate cluster_1 Reduction and Deprotection Cyclobutane Precursor Cyclobutane Precursor Protected Intermediate Protected Intermediate Cyclobutane Precursor->Protected Intermediate Amine Protection (Boc) Cyclization Cyclization Protected Intermediate->Cyclization Hydroxyl Activation & Intramolecular Cyclization tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Cyclization->tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Reduction Reduction tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->Reduction tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Reduction->tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Deprotection Deprotection tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate->Deprotection Optional This compound This compound Deprotection->this compound

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Two efficient, scalable synthetic routes to the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described.[1][2] The following protocol is based on the general transformations required for such a synthesis, starting from a conceptual functionalized cyclobutane precursor, 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one.

Step 1: Protection of the Amine

  • To a solution of 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (3-(hydroxymethyl)-1-oxocyclobutan-3-yl)methylcarbamate.

Step 2: Intramolecular Cyclization

  • To a solution of the protected amino alcohol in a suitable solvent (e.g., tetrahydrofuran), add a reagent to convert the hydroxyl group into a good leaving group (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) at 0 °C.

  • After activation of the alcohol, add a stronger base (e.g., potassium tert-butoxide) to facilitate the intramolecular nucleophilic substitution, leading to the formation of the spirocyclic azetidine ring.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Optional Deprotection to this compound
  • Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary to obtain this compound.

Data Presentation

StepProductStarting MaterialReagentsYield (%)
1. Amine Protectiontert-butyl (3-(hydroxymethyl)-1-oxocyclobutan-3-yl)methylcarbamate3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-oneBoc₂O, TriethylamineHigh
2. Intramolecular Cyclizationtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateProtected Amino AlcoholMsCl, Triethylamine, Potassium tert-butoxideGood
3. Reductiontert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylatetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSodium Borohydride~100%
4. Deprotection (Optional)This compoundProtected AlcoholTFA or HClHigh

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block for the development of novel therapeutics. The described methods are based on established literature procedures and are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The modular nature of the synthesis allows for potential diversification at various stages, further enhancing its utility.

References

Scalable Synthetic Routes for 2-Azaspiro[3.3]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers a unique conformational profile that can lead to improved physicochemical properties, such as reduced lipophilicity, when used as bioisosteric replacements for common moieties like piperidine.[1][2] This has driven the demand for robust and scalable synthetic methods to access these valuable scaffolds. This document provides detailed application notes and protocols for several scalable synthetic routes to key 2-azaspiro[3.3]heptane intermediates and their derivatives, designed to be readily implemented in a research or process development setting.

I. Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol outlines a scalable, two-pronged approach to the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile intermediate for further functionalization.[3][4]

Retrosynthetic Analysis

The synthesis of the target compound can be approached via two main retrosynthetic pathways, both starting from commercially available materials.

Target N-Boc-6-oxo-2-azaspiro[3.3]heptane Intermediate_A N-Boc-4-methylenepiperidine Target->Intermediate_A [2+2] Cycloaddition Intermediate_B N-Boc-azetidin-3-one Target->Intermediate_B Reformatsky Reaction Start_A 1-Benzyl-4-piperidone Intermediate_A->Start_A Wittig Reaction Start_B Dibenzyl N,N-diallylmalonamate Intermediate_B->Start_B Ring-Closing Metathesis

Caption: Retrosynthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane.

Route A: [2+2] Cycloaddition Approach

This route utilizes a [2+2] cycloaddition reaction between an enamine derived from N-Boc-4-piperidone and dichloroketene.

Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Preparation of the Enamine: To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., toluene), add a secondary amine (e.g., pyrrolidine) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). Remove the solvent under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

  • [2+2] Cycloaddition: Dissolve the crude enamine in a non-polar solvent (e.g., hexane) and cool to 0 °C. To this solution, add a solution of trichloroacetyl chloride in the same solvent dropwise, followed by the dropwise addition of triethylamine. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Ring Expansion: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dichlorocyclobutanone intermediate is then treated with zinc dust in acetic acid to afford the desired product after purification by column chromatography.

Route B: Reformatsky-type Reaction and Cyclization

This alternative route involves a Reformatsky-type reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Reformatsky-type Reaction: To a suspension of activated zinc in anhydrous THF, add a solution of ethyl 2-bromoacetate and N-Boc-azetidin-3-one. Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Mesylation and Cyclization: Dissolve the crude alcohol from the previous step in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir at 0 °C for 1 hour. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude mesylate is then dissolved in THF, and a strong base (e.g., lithium bis(trimethylsilyl)amide) is added at -78 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction and purify the product by column chromatography.

RouteKey ReactionStarting MaterialsOverall YieldScaleReference
A[2+2] CycloadditionN-Boc-4-piperidone~30%Multigram[4]
BReformatsky/CyclizationN-Boc-azetidin-3-oneGoodMultigram[3]

II. Scalable Synthesis of 6-Substituted-2-oxa-6-azaspiro[3.3]heptanes

A practical and scalable two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223.[5][6] This route is notable for being protecting-group-free and has been demonstrated on a 100 g scale.[5][6][7]

Synthetic Workflow

Start Tribromoneopentyl alcohol (TBNPA) Intermediate 3,3-Bis(bromomethyl)oxetane (BBMO) Start->Intermediate NaOH, Schotten-Baumann Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Intermediate->Product Hydroxide-facilitated alkylation Aniline 2-Fluoro-4-nitroaniline Aniline->Product

Caption: Scalable synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) [5][6]

  • Charge a reaction vessel with tribromoneopentyl alcohol (TBNPA) and a suitable solvent.

  • Under Schotten-Baumann conditions, add a solution of sodium hydroxide.

  • Maintain the reaction temperature and stir until the reaction is complete.

  • After an appropriate workup, the product is isolated by distillation.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [5][6]

  • To a solution of 2-fluoro-4-nitroaniline in a suitable solvent, add 3,3-bis(bromomethyl)oxetane (BBMO).

  • Add a base, such as sodium hydroxide, to facilitate the alkylation and subsequent ring closure to form the azetidine ring.

  • After optimization, this reaction can be carried out on a large scale.

  • The final product is isolated and purified.

StepProductStarting MaterialsReagentsYieldPurityScaleReference
13,3-Bis(bromomethyl)oxetaneTribromoneopentyl alcoholNaOH72%>95%Multigram[5][6]
26-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, BBMONaOH87%>99%100 g[5][6][7]

III. Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

A direct and high-yielding method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been developed, which is amenable to both library synthesis and large-scale production.[8]

Synthetic Strategy

The core of this strategy involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines, followed by a base-mediated cyclization.

Start Chloroester Aldehyde 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde Start->Aldehyde 1. LiAlH4 2. Swern Oxidation Intermediate N-Substituted Amine Aldehyde->Intermediate Reductive Amination Amine Primary Amine/Aniline Amine->Intermediate Product Functionalized 2,6-Diazaspiro[3.3]heptane Intermediate->Product Cyclization (e.g., t-BuOK)

Caption: Synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.

Experimental Protocols

Protocol 3: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde [8]

  • Reduction: Reduce the starting chloroester with lithium aluminium hydride at a reduced temperature to afford the corresponding alcohol.

  • Oxidation: Perform a Swern oxidation on the alcohol to yield the target aldehyde. The isolated yield for this two-step process is reported to be 83%.[8]

Protocol 4: Reductive Amination with Anilines [8]

  • In dichloroethane, form the iminium ion by reacting the aldehyde with an aniline in the presence of one equivalent of acetic acid.

  • Reduce the iminium ion in situ with sodium triacetoxyborohydride to afford the desired secondary amine.

Protocol 5: Reductive Amination with Alkyl Amines [8]

  • Form the imine by reacting the aldehyde with an alkyl amine in a toluene-methanol mixture.

  • Remove the solvents under reduced pressure to drive the imine formation to completion.

  • Reduce the crude imine with sodium borohydride in methanol. This stepwise method is reported to give excellent yields.[8]

Protocol 6: Cyclization to 2,6-Diazaspiro[3.3]heptane [8]

  • Dissolve the secondary amine intermediate from the reductive amination step in THF.

  • Add potassium tert-butoxide and heat the reaction mixture. A clean conversion to the desired spirocyclic product is typically observed.

ProductYield
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneGood
2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptaneGood
2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptaneGood

Conclusion

The synthetic routes detailed in these application notes provide robust and scalable methods for accessing a variety of 2-azaspiro[3.3]heptane derivatives. These protocols are designed to be readily adaptable for use in both academic and industrial research settings, facilitating the exploration of this important class of compounds in drug discovery and development programs. The provided quantitative data and workflows offer a clear guide for chemists to select and implement the most suitable synthetic strategy for their specific needs.

References

Application Notes and Protocols for Protecting Group Strategies in 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common protecting group strategies employed in the synthesis of 2-azaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry. This document details the application and removal of key protecting groups, offering comparative data and step-by-step experimental protocols to guide synthetic efforts.

Introduction

2-Azaspiro[3.3]heptane has emerged as a significant structural motif in drug discovery, serving as a bioisosteric replacement for piperidine and other cyclic amines. Its rigid, three-dimensional structure provides a unique vector for substituent placement, making it an attractive building block for novel therapeutics. The synthesis of functionalized 2-azaspiro[3.3]heptane derivatives often necessitates the use of protecting groups to mask the reactive secondary amine, thereby enabling selective transformations at other positions of the molecule. This document focuses on the strategic application of common amine protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn), in the synthesis of 2-azaspiro[3.3]heptane analogs.

Protecting Group Selection

The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.

  • Boc (tert-Butyloxycarbonyl): Widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced and can be removed under mild acidic conditions, which are often compatible with many other functional groups.

  • Cbz (Benzyloxycarbonyl): Stable to both acidic and basic conditions, making it a robust protecting group. Its removal is typically achieved by catalytic hydrogenolysis, a mild and selective method, provided the substrate does not contain other reducible functional groups.[1]

  • Bn (Benzyl): Similar to Cbz, the benzyl group is introduced via alkylation and removed by hydrogenolysis. It is stable to a wide range of reaction conditions.

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential in multi-step syntheses of complex molecules.[2][3][4] For instance, the acid-labile Boc group is orthogonal to the hydrogenolysis-labile Cbz and Bn groups.

Quantitative Data Summary

The following tables summarize typical yields for the protection and deprotection of the 2-azaspiro[3.3]heptane nitrogen with commonly used protecting groups. Please note that yields are substrate-dependent and the provided data is for illustrative purposes.

Table 1: N-Protection of 2-Azaspiro[3.3]heptane

Protecting GroupReagentBaseSolventTypical Yield (%)Reference
BocBoc₂OEt₃N or NaHCO₃DCM or THF/H₂O90-98[5]
CbzCbz-ClNaHCO₃THF/H₂O90[1]
BnBnBrK₂CO₃MeCN85-95[6]

Table 2: N-Deprotection of 2-Azaspiro[3.3]heptane Derivatives

Protecting GroupReagent(s)SolventTypical Yield (%)Reference
BocTFA or 4M HCl in DioxaneDCM or Dioxane>95[7]
CbzH₂, Pd/CMeOH or EtOH>95[1][8]
BnH₂, Pd/CMeOH or EtOH>95[9]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptane

This protocol describes the protection of the secondary amine of 2-azaspiro[3.3]heptane using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-2-azaspiro[3.3]heptane.

Protocol 2: N-Boc Deprotection of a 2-Azaspiro[3.3]heptane Derivative

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-2-azaspiro[3.3]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-2-azaspiro[3.3]heptane derivative (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-azaspiro[3.3]heptane derivative.

Protocol 3: N-Cbz Protection of 2-Azaspiro[3.3]heptane

This protocol details the protection of the 2-azaspiro[3.3]heptane nitrogen using benzyl chloroformate (Cbz-Cl).[1]

Materials:

  • 2-Azaspiro[3.3]heptane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)/Water (2:1)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-azaspiro[3.3]heptane (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, stirring for 12-20 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain N-Cbz-2-azaspiro[3.3]heptane.[1]

Protocol 4: N-Cbz Deprotection of a 2-Azaspiro[3.3]heptane Derivative

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.[1][8]

Materials:

  • N-Cbz-2-azaspiro[3.3]heptane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or atmosphere

  • Celite

Procedure:

  • Dissolve the N-Cbz-2-azaspiro[3.3]heptane derivative (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.[8]

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.[8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite pad with methanol.[8]

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-azaspiro[3.3]heptane derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the protection and deprotection of 2-azaspiro[3.3]heptane.

Boc_Protection_Workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection 2_Azaspiro_heptane 2-Azaspiro[3.3]heptane Boc_Anhydride Boc₂O, Base (Et₃N) 2_Azaspiro_heptane->Boc_Anhydride DCM, rt N_Boc_Protected N-Boc-2-azaspiro[3.3]heptane Boc_Anhydride->N_Boc_Protected N_Boc_Protected_Dep N-Boc-2-azaspiro[3.3]heptane Acid_Cleavage TFA or HCl/Dioxane N_Boc_Protected_Dep->Acid_Cleavage DCM, 0°C to rt Deprotected_Amine 2-Azaspiro[3.3]heptane Acid_Cleavage->Deprotected_Amine Cbz_Protection_Workflow cluster_protection_cbz N-Cbz Protection cluster_deprotection_cbz N-Cbz Deprotection 2_Azaspiro_heptane_Cbz 2-Azaspiro[3.3]heptane Cbz_Cl Cbz-Cl, NaHCO₃ 2_Azaspiro_heptane_Cbz->Cbz_Cl THF/H₂O, 0°C to rt N_Cbz_Protected N-Cbz-2-azaspiro[3.3]heptane Cbz_Cl->N_Cbz_Protected N_Cbz_Protected_Dep N-Cbz-2-azaspiro[3.3]heptane Hydrogenolysis H₂, Pd/C N_Cbz_Protected_Dep->Hydrogenolysis MeOH, rt Deprotected_Amine_Cbz 2-Azaspiro[3.3]heptane Hydrogenolysis->Deprotected_Amine_Cbz Orthogonal_Strategy Start Substituted 2-Azaspiro[3.3]heptane (e.g., with -OH group) Boc_Protection Boc Protection of Amine Start->Boc_Protection Cbz_Protection Cbz Protection of -OH Boc_Protection->Cbz_Protection Orthogonally_Protected Boc-Amine, Cbz-Ether Derivative Cbz_Protection->Orthogonally_Protected Selective_Boc_Removal Acidic Deprotection (TFA) Orthogonally_Protected->Selective_Boc_Removal Amine_Functionalization Selective Amine Modification Selective_Boc_Removal->Amine_Functionalization Selective_Cbz_Removal Hydrogenolysis (H₂, Pd/C) Amine_Functionalization->Selective_Cbz_Removal Final_Product Final Modified Product Selective_Cbz_Removal->Final_Product

References

The Strategic Integration of 2-Azaspiro[3.3]heptan-6-ol in Modern Drug Discovery: A Versatile Scaffold for Enhanced Potency and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, three-dimensional architecture of 2-azaspiro[3.3]heptan-6-ol has emerged as a privileged scaffold in contemporary drug discovery. Its unique conformational constraints and desirable physicochemical properties offer medicinal chemists a powerful tool to optimize lead compounds, enhance target engagement, and address challenges such as metabolic stability and off-target effects. This spirocyclic alcohol is increasingly being incorporated into a diverse range of therapeutic agents, from kinase inhibitors for oncology to modulators of G-protein coupled receptors for metabolic disorders.

The inherent sp³-rich character of the 2-azaspiro[3.3]heptane framework contributes to improved aqueous solubility and reduced lipophilicity of parent molecules, key attributes for favorable pharmacokinetic profiles. Furthermore, the defined spatial orientation of the hydroxyl group and the azetidine nitrogen allows for precise vectoral elaboration, enabling the exploration of chemical space and the optimization of interactions with biological targets.

Synthesis and Key Intermediates

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A key intermediate in this process is the N-Boc protected ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate can be synthesized on a large scale, making it an attractive starting point for derivatization.[1]

The subsequent reduction of the ketone to the desired alcohol is a critical step. Standard reducing agents such as sodium borohydride are effectively employed to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[2][3] This alcohol can then be deprotected or further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The versatility of the this compound scaffold is evident in its application across various therapeutic areas.

Kinase Inhibitors in Oncology
GPR119 Modulators for Metabolic Disorders

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[4] The this compound scaffold has been utilized in the development of GPR119 modulators.[3] The hydroxyl group can act as a key hydrogen bond donor, while the azetidine nitrogen provides a point for further modification to fine-tune the compound's activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

A scalable synthesis for this key intermediate has been reported, enabling its use in extensive medicinal chemistry campaigns.[1]

Protocol 1: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[2][5]
StepReagent/SolventConditionsPurpose
1tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, Methanol0 °CDissolve the starting material and cool the reaction mixture.
2Sodium borohydride0 °C to room temperature, 1 hourReduction of the ketone to the corresponding alcohol.
3Water-Quench the reaction.
4Dichloromethane-Extraction of the product.
5Saturated aqueous sodium chloride-Washing of the organic phase.
6Sodium sulfate-Drying of the organic phase.
7Evaporation under reduced pressure-Removal of solvent to yield the crude product.

Signaling Pathways and Experimental Workflows

The application of this compound in drug discovery often involves targeting specific signaling pathways. For instance, in the context of TrkA inhibition, the goal is to block the downstream signaling cascade initiated by nerve growth factor (NGF) binding.

TrkA_Signaling_Pathway cluster_downstream Downstream Signaling NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds to PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PLCg PLCγ Pathway TrkA->PLCg Inhibitor This compound Derivative Inhibitor->TrkA Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival PLCg->Cell_Survival

Caption: Inhibition of the TrkA signaling pathway by a this compound derivative.

The general workflow for the discovery of drugs incorporating this scaffold follows a standard medicinal chemistry paradigm.

Drug_Discovery_Workflow Start Synthesis of This compound Scaffold Derivatization Derivatization & Library Synthesis Start->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound represents a valuable and increasingly utilized building block in modern drug discovery. Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. As medicinal chemists continue to explore the benefits of three-dimensional molecular architecture, the application of this versatile spirocycle is poised to expand, leading to the discovery of new and improved medicines.

References

The Ascendance of a Novel Piperidine Bioisostere: Application Notes for 2-Azaspiro[3.3]heptan-6-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the therapeutic potential of drug candidates is perpetual. In this context, 2-Azaspiro[3.3]heptan-6-ol has emerged as a compelling bioisosteric replacement for the ubiquitous piperidine ring. This strategic substitution offers the potential for significant improvements in physicochemical properties, metabolic stability, and ultimately, clinical success.

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. However, its susceptibility to metabolic degradation often presents a challenge in drug design. The rigid, three-dimensional structure of 2-azaspiro[3.3]heptane offers a solution, maintaining key binding interactions while introducing favorable pharmacokinetic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound as a piperidine bioisostere.

Unlocking Superior Physicochemical and Pharmacokinetic Properties

The substitution of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can profoundly influence a molecule's drug-like properties. The spirocyclic nature of this scaffold introduces a higher degree of sp3 character, which is often associated with improved solubility and reduced off-target toxicity. Furthermore, the unique geometry of the 2-azaspiro[3.3]heptane can shield the molecule from metabolic enzymes, leading to enhanced stability.

A comparative analysis of model compounds highlights the advantages of this bioisosteric replacement. The following tables summarize key physicochemical and metabolic stability data for a piperidine-containing compound versus its 2-azaspiro[3.3]heptane analogue.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane Derivative
Calculated logP (clogP) 3.83.8
Measured logD at pH 7.4 3.33.6
Kinetic Solubility (PBS, pH 7.4) (µM) 13612

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

ParameterPiperidine Derivative2-Azaspiro[3.3]heptane Derivative
Intrinsic Clearance (CLint) (µL/min/mg) 1453
Half-life (t1/2) (min) >6031

These data illustrate that while the lipophilicity (logD) is slightly increased, the metabolic stability of the 2-azaspiro[3.3]heptane derivative is significantly improved, as indicated by the shorter half-life. It is important to note that the kinetic solubility is reduced in this specific model system, a factor that must be considered and optimized in the context of a specific drug discovery program.

Visualizing the Bioisosteric Relationship

The structural rationale for the bioisosteric replacement of piperidine with this compound lies in the preservation of key pharmacophoric features while altering the overall molecular shape and properties.

cluster_0 Piperidine-based Ligand cluster_1 This compound-based Ligand Piperidine Piperidine R1 R1 Piperidine->R1 R2 R2 Piperidine->R2 Bioisosteric\nReplacement Bioisosteric Replacement Piperidine->Bioisosteric\nReplacement Azaspiro Azaspiro R1_azaspiro R1 Azaspiro->R1_azaspiro R2_azaspiro R2 Azaspiro->R2_azaspiro Bioisosteric\nReplacement->Azaspiro

Caption: Bioisosteric replacement of a piperidine core with this compound.

Experimental Protocols

Synthesis of N-Aryl-2-azaspiro[3.3]heptan-6-ols

The synthesis of this compound derivatives can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol outlines a general procedure for the synthesis of N-aryl substituted analogs.

G start Starting Material (e.g., 1,1-bis(hydroxymethyl)cyclobutane) step1 Protection & Oxidation start->step1 1. Boc protection 2. Oxidation (e.g., DMP) step2 Formation of Azaspirocycle step1->step2 Reductive amination with a primary amine step3 N-Arylation step2->step3 Buchwald-Hartwig amination with aryl halide step4 Deprotection & Reduction step3->step4 1. Boc deprotection (e.g., TFA) 2. Reduction of ketone (e.g., NaBH4) end_product N-Aryl-2-azaspiro[3.3]heptan-6-ol step4->end_product G cluster_0 Preparation cluster_1 Incubation cluster_2 Quenching & Analysis cluster_3 Data Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) D Initiate reaction by adding test compound A->D B Prepare human liver microsomes (HLM) and NADPH regenerating system C Pre-incubate HLM at 37°C B->C C->D E Incubate at 37°C with shaking D->E F Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Plot ln(% remaining) vs. time I->J K Calculate half-life (t1/2) and intrinsic clearance (CLint) J->K G cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Antagonist D2 Antagonist (this compound derivative) Antagonist->D2R Blocks Binding G_protein Gαi/o D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Application Notes and Protocols for the Visible Light-Mediated Synthesis of Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers an attractive scaffold that can lead to improved physicochemical properties, such as increased metabolic stability and enhanced target specificity, when incorporated into drug candidates. Traditional synthetic routes to these spirocycles can be arduous, often requiring harsh reaction conditions and multiple steps. The advent of visible light-mediated photochemistry presents a milder, more efficient, and atom-economical approach to constructing the strained azetidine ring, a key component of azaspiro[3.3]heptanes.

This document provides detailed application notes and a representative protocol for the synthesis of azaspiro[3.3]heptanes utilizing a visible light-induced intramolecular [2+2] cycloaddition, specifically the aza Paternò-Büchi reaction. The methodologies are based on established principles for the formation of complex azetidines.[1][2]

Core Concept: Intramolecular Aza Paternò-Büchi Reaction

The synthesis hinges on an intramolecular [2+2] photocycloaddition between an alkene and an oxime tethered together in the same molecule. The reaction is initiated by a photocatalyst that, upon absorption of visible light, enters an excited triplet state. This excited catalyst then transfers its energy to the substrate, promoting it to its triplet state and initiating the cyclization to form the azetidine ring system of the azaspiro[3.3]heptane core.[3][4]

Experimental Overview and Data

The following tables summarize representative quantitative data from visible light-mediated syntheses of structurally related complex azetidines, which serve as a proxy for the expected outcomes in azaspiro[3.3]heptane synthesis. The data is compiled from studies on intramolecular aza Paternò-Büchi reactions.

Table 1: Optimization of Reaction Conditions for a Model Tricyclic Azetidine Synthesis

EntryPhotocatalyst (mol%)SolventConcentration (M)Time (h)Yield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Acetonitrile0.11684
2Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5)Acetonitrile0.11682
32-MeOTx (10)Acetonitrile0.11641
42CzPN (10)Acetonitrile0.11641
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Toluene0.11675
6Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Acetonitrile0.012078

Data adapted from the synthesis of tricyclic azetidines via intramolecular visible light-mediated [2+2] cycloaddition of unactivated alkenes and cyclic oximes.[2]

Table 2: Substrate Scope for the Synthesis of Tricyclic Azetidines

ProductAlkene SubstitutionYield (%)
Tricyclic Azetidine 1Trisubstituted84
Tricyclic Azetidine 2Disubstituted (Z)69
Tricyclic Azetidine 3Disubstituted (E)65
Tricyclic Azetidine 4Monosubstituted55

Yields correspond to isolated products from the intramolecular aza Paternò-Büchi reaction under optimized conditions.[2]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Reaction_Mechanism Proposed Reaction Mechanism PC Photocatalyst (PC) PC_star PC PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Substrate Substrate (Oxime-alkene) Triplet_Substrate Triplet Substrate PC_star->Triplet_Substrate Biradical Biradical Intermediate Triplet_Substrate->Biradical Intramolecular Cyclization Product Azaspiro[3.3]heptane Biradical->Product Ring Closure

Caption: Proposed mechanism of visible light-mediated synthesis.

Experimental_Workflow General Experimental Workflow start Start dissolve Dissolve substrate and photocatalyst in solvent start->dissolve sparge Sparge solution with inert gas (e.g., Argon) for 10-15 min dissolve->sparge irradiate Irradiate with visible light (e.g., blue LEDs) at room temperature sparge->irradiate monitor Monitor reaction progress by TLC or LC-MS irradiate->monitor concentrate Concentrate the reaction mixture in vacuo monitor->concentrate Reaction Complete purify Purify the crude product by flash column chromatography concentrate->purify characterize Characterize the final product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of an azaspiro[3.3]heptane derivative via a visible light-mediated intramolecular [2+2] cycloaddition. The specific substrate would be a cyclobutylidene-tethered oxime.

Materials:

  • Precursor (e.g., N-(cyclobutylidene)methanamine derivative with a tethered alkene)

  • Photocatalyst: Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃) or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Visible light source (e.g., 12W blue LED strip)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the oxime-alkene substrate (0.1 mmol, 1.0 equiv) and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.001 mmol, 1 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous acetonitrile (1.0 mL to achieve a 0.1 M concentration) via syringe.

  • Degassing: Sparge the resulting solution with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a visible light source (e.g., a 12W blue LED strip). Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the starting material is consumed, turn off the light source. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azaspiro[3.3]heptane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Photocatalysts can be light-sensitive and expensive; handle them with care and store them according to the manufacturer's instructions.

  • Anhydrous solvents are flammable and require careful handling.

  • The high-intensity light source can be harmful to the eyes; avoid direct exposure.

Conclusion

The visible light-mediated synthesis of azaspiro[3.3]heptanes via intramolecular [2+2] cycloaddition represents a modern, efficient, and mild approach to this valuable class of compounds. The operational simplicity, broad functional group tolerance, and scalability of this method make it a powerful tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a foundational guide for the development and optimization of specific synthetic routes to novel azaspiro[3.3]heptane derivatives.

References

Application Notes and Protocols for the Construction of Azaspiro[3.3]heptane Rings via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azaspiro[3.3]heptane Scaffolds in Medicinal Chemistry

The azaspiro[3.3]heptane motif has emerged as a highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine. By providing novel exit vectors for substituents, this spirocyclic system allows for a more precise exploration of chemical space, which can lead to significant improvements in a compound's pharmacological profile. Key advantages of incorporating the azaspiro[3.3]heptane core include enhanced metabolic stability, improved aqueous solubility, and the potential for greater target selectivity. These desirable properties have made azaspiro[3.3]heptanes attractive bioisosteres for commonly used saturated rings in the development of new therapeutic agents.

The construction of the strained four-membered rings of the azaspiro[3.3]heptane system is often achieved through [2+2] cycloaddition reactions. This powerful class of chemical transformations allows for the direct formation of the cyclobutane core in a single, atom-economical step. Both thermal and photochemical [2+2] cycloaddition strategies have been successfully employed, providing versatile and efficient routes to a wide range of functionalized azaspiro[3.3]heptane derivatives.

[2+2] Cycloaddition Strategies for Azaspiro[3.3]heptane Synthesis

Two primary strategies involving [2+2] cycloaddition have proven particularly effective for the synthesis of azaspiro[3.3]heptane rings:

  • Thermal [2+2] Cycloaddition of Alkenes with Isocyanates : This method typically involves the reaction of an endocyclic alkene, such as methylenecyclobutane, with chlorosulfonyl isocyanate (CSI or Graf's isocyanate). The initial [2+2] cycloaddition yields a spirocyclic β-lactam intermediate. Subsequent reduction of the β-lactam ring furnishes the desired 1-azaspiro[3.3]heptane core.[1][2][3] This approach is robust and can be performed on a gram scale.[2]

  • Photochemical [2+2] Cycloaddition : These reactions leverage the energy of light to drive the cycloaddition process. A notable example is the visible-light-mediated intermolecular [2+2] cycloaddition of exocyclic arylidene azetidines with electron-deficient alkenes.[4] This method often employs a photosensitizer, such as an iridium complex, to facilitate the reaction under mild conditions.[4] The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, also provides a direct route to the azetidine ring within the spirocyclic framework.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of azaspiro[3.3]heptane derivatives via [2+2] cycloaddition reactions.

Table 1: Thermal [2+2] Cycloaddition of Endocyclic Alkenes with Chlorosulfonyl Isocyanate followed by Reduction [2]

EntryEndocyclic AlkeneProductYield (%)Scale
1Substituted Methylenecyclobutane 1N-Boc-1-azaspiro[3.3]heptan-6-ol75Gram
2Substituted Methylenecyclobutane 2N-Boc-1-azaspiro[3.3]heptan-6-amine68Gram
3Substituted Methylenecyclobutane 3N-Boc-6-(hydroxymethyl)-1-azaspiro[3.3]heptane82Gram

Table 2: Visible-Light Mediated Intermolecular [2+2] Cycloaddition of Exocyclic Arylidene Azetidines [4]

EntryArylidene AzetidineAlkeneProductYield (%)Diastereomeric Ratio (d.r.)
1N-Boc-3-benzylideneazetidineAcrylonitrile2-Azaspiro[3.3]heptane derivative85>20:1
2N-Boc-3-benzylideneazetidineMethyl acrylate2-Azaspiro[3.3]heptane derivative92>20:1
3N-Boc-3-(4-methoxybenzylidene)azetidineAcrylonitrile2-Azaspiro[3.3]heptane derivative78>20:1
4N-Boc-3-(4-chlorobenzylidene)azetidineMethyl acrylate2-Azaspiro[3.3]heptane derivative8815:1

Table 3: Intramolecular Visible-Light-Enabled Aza Paternò-Büchi Reaction [5][6]

EntrySubstrate (Oxime precursor)Product (Bicyclic Azetidine)Yield (%)Diastereomeric Ratio (d.r.)
1Alkene-tethered O-methyl oxime 1Bicyclic azetidine 195>20:1
2Alkene-tethered O-methyl oxime 2Bicyclic azetidine 287>20:1
3Alkene-tethered O-benzyl oxime 3Bicyclic azetidine 39110:1

Experimental Protocols

Protocol 1: General Procedure for Thermal [2+2] Cycloaddition and Reduction to form 1-Azaspiro[3.3]heptane[2]

Step A: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of the endocyclic alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added chlorosulfonyl isocyanate (1.1 equiv) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude spirocyclic N-chlorosulfonyl β-lactam is purified by flash column chromatography.

Step B: Reduction of the β-Lactam

  • To a solution of the spirocyclic N-chlorosulfonyl β-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of alane-dimethylamine complex (2.0 equiv) in THF.

  • The reaction mixture is heated at reflux for 4 hours.

  • The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide.

  • The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude 1-azaspiro[3.3]heptane derivative is purified by flash column chromatography.

Protocol 2: General Procedure for Visible-Light Mediated Intermolecular [2+2] Cycloaddition[4]
  • In a reaction vial, the exocyclic arylidene azetidine (1.0 equiv), the electron-deficient alkene (2.0 equiv), and the iridium photosensitizer (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%) are dissolved in an anhydrous and degassed solvent (e.g., dichloromethane).

  • The reaction mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature for 24-48 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-azaspiro[3.3]heptane derivative.

Protocol 3: General Procedure for Intramolecular Visible-Light-Enabled Aza Paternò-Büchi Reaction[5][6]
  • A solution of the alkene-tethered oxime substrate (1.0 equiv) and the iridium photocatalyst (e.g., Ir(ppy)3, 1 mol%) in anhydrous and degassed THF is prepared in a quartz reaction tube.

  • The reaction mixture is irradiated with a blue LED lamp (λ = 427 nm) at ambient temperature with fan cooling for the specified reaction time.

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the bicyclic azetidine product.

Visualizations

G cluster_thermal Thermal [2+2] Cycloaddition Workflow Start Methylenecyclobutane + Chlorosulfonyl Isocyanate Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Intermediate Spirocyclic β-Lactam Cycloaddition->Intermediate Reduction Reduction (e.g., Alane) Intermediate->Reduction Product 1-Azaspiro[3.3]heptane Reduction->Product

Caption: Workflow for the thermal synthesis of 1-azaspiro[3.3]heptanes.

G cluster_photochemical Photochemical [2+2] Cycloaddition Mechanism PC Photosensitizer (PC) PC_excited Excited Photosensitizer (PC*) PC->PC_excited Energy Transfer Light Visible Light (hν) Light->PC Substrate Alkene Substrate PC_excited->Substrate Energy Transfer Substrate_excited Excited Substrate* Substrate->Substrate_excited Imine Imine Substrate Substrate_excited->Imine Reaction Biradical 1,4-Biradical Intermediate Imine->Biradical Product Azaspiro[3.3]heptane Biradical->Product Ring Closure

Caption: General mechanism for photosensitized [2+2] cycloaddition.

G cluster_drug_discovery Logical Relationship in Drug Discovery Start Need for 3D Scaffolds Bioisostere Azaspiro[3.3]heptane as Piperidine Bioisostere Start->Bioisostere Synthesis [2+2] Cycloaddition Synthesis Bioisostere->Synthesis Properties Improved Properties: - Metabolic Stability - Solubility - Selectivity Synthesis->Properties Leads Novel Lead Compounds Properties->Leads

Caption: Role of azaspiro[3.3]heptanes in the drug discovery process.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Azaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-azaspiro[3.3]heptan-6-ol, a valuable building block in medicinal chemistry. The 2-azaspiro[3.3]heptane scaffold is a recognized bioisostere for piperidine, offering potential improvements in physicochemical properties such as metabolic stability and aqueous solubility.[1][2] These protocols outline the synthesis of the key precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, and detail a proposed method for its enantioselective reduction to the desired chiral alcohol. A racemic reduction protocol is also provided for comparison.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their three-dimensional nature, which can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The 2-azaspiro[3.3]heptane moiety, in particular, has emerged as a valuable piperidine surrogate, finding application in the development of novel therapeutics.[3][4] The introduction of a chiral hydroxyl group at the 6-position provides a key functional handle for further elaboration and can introduce critical interactions with biological targets.

This document outlines a synthetic strategy commencing from readily available starting materials to produce the key intermediate, N-Boc-2-azaspiro[3.3]heptan-6-one. Subsequently, a robust and well-established asymmetric reduction methodology, the Corey-Bakshi-Shibata (CBS) reduction, is proposed to stereoselectively furnish the desired enantiomer of N-Boc-2-azaspiro[3.3]heptan-6-ol.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process involving the construction of the spirocyclic ketone followed by its asymmetric reduction.

Synthetic_Strategy A Starting Materials B tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Ketone Precursor) A->B Multi-step synthesis C Chiral tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate B->C Asymmetric Reduction (e.g., CBS Reduction) D Deprotection C->D Acidic Conditions E Chiral this compound (Target Molecule) D->E

Caption: Overall synthetic workflow for chiral this compound.

Experimental Protocols

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (1)

Two scalable synthetic routes to the key ketone precursor have been reported.[3][5] Route 1, a [2+2] cycloaddition approach, is detailed below.

Route 1: [2+2] Cycloaddition of Dichloroketene with a Methylene Azetidine

This route involves the formation of a dichlorocyclobutanone intermediate, followed by reductive dechlorination.

Ketone_Synthesis cluster_0 Synthesis of Ketone Precursor A N-Boc-3-methyleneazetidine B [2+2] Cycloaddition with Dichloroketene A->B C Dichlorocyclobutanone Intermediate B->C D Reductive Dechlorination (Zn, AcOH) C->D E tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate D->E

Caption: Workflow for the synthesis of the ketone precursor via [2+2] cycloaddition.

Protocol:

  • [2+2] Cycloaddition: To a solution of N-Boc-3-methyleneazetidine in a suitable solvent (e.g., diethyl ether or pentane) at -78 °C, add trichloroacetyl chloride and activated zinc dust. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dichlorocyclobutanone intermediate.

  • Reductive Dechlorination: Dissolve the dichlorocyclobutanone intermediate in acetic acid. Add zinc dust portion-wise at 0 °C. Stir the reaction at room temperature for 2-4 hours.

  • Final Work-up and Purification: Filter the reaction mixture through celite and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1).[6]

Quantitative Data (Literature Reported):

StepProductYield
[2+2] Cycloaddition & Dechlorinationtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate~58% over two steps[6]
Asymmetric Reduction of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) to Chiral Alcohol (2)

This protocol describes a proposed method based on the well-established Corey-Bakshi-Shibata (CBS) reduction, known for its high enantioselectivity in the reduction of a wide range of ketones.[2][7][8][9][10]

Asymmetric_Reduction cluster_1 Asymmetric Reduction Protocol A Ketone Precursor (1) D Reaction in Anhydrous THF A->D B CBS Catalyst ((S)- or (R)-Me-CBS) B->D C Borane Complex (BH3·SMe2 or BH3·THF) C->D E Chiral Borate Intermediate D->E F Methanol Quench E->F G Chiral N-Boc-2-azaspiro[3.3]heptan-6-ol (2) F->G

Caption: Proposed workflow for the asymmetric CBS reduction.

Protocol:

  • Catalyst Preparation: To a solution of (S)- or (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 eq.) dropwise. Stir the mixture for 15 minutes.

  • Substrate Addition: Cool the catalyst solution to -78 °C. Add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add methanol at -78 °C to quench the reaction.

  • Work-up and Purification: Allow the reaction to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (2).

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Expected Outcome (Based on literature for similar ketones):

CatalystExpected ProductExpected YieldExpected Enantiomeric Excess (ee)
(S)-Me-CBS(S)-tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate>90%>95%
(R)-Me-CBS(R)-tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate>90%>95%
Racemic Reduction of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (1)

For comparative purposes, a straightforward racemic reduction can be performed using sodium borohydride.[11]

Protocol:

  • Reaction Setup: Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) (1.0 eq.) in methanol at 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH4) (2.0 eq.) portion-wise to the stirred solution.

  • Reaction and Work-up: Stir the mixture at 0 °C for 30 minutes. Concentrate the solution under reduced pressure. Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield racemic tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[11]

Quantitative Data (Literature Reported):

StepProductYield
Racemic Reductionrac-tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate~100%[11]
Deprotection of the Boc Group

The final step to obtain the chiral this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group.

Protocol:

  • Acidic Cleavage: Dissolve the Boc-protected alcohol (2) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4 M in 1,4-dioxane).

  • Reaction and Isolation: Stir the reaction at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product can be isolated as the corresponding salt or neutralized with a base to obtain the free amine.

Applications in Drug Discovery

Chiral this compound is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The spirocyclic core provides a rigid scaffold with well-defined exit vectors, while the chiral alcohol and the secondary amine offer two points for diversification. This moiety can be incorporated into lead compounds to:

  • Modulate Physicochemical Properties: Enhance solubility and metabolic stability compared to traditional piperidine-containing molecules.[1]

  • Explore 3D Chemical Space: The rigid, three-dimensional structure can lead to novel interactions with biological targets and improve selectivity.

  • Introduce Key Hydrogen Bonding Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, which is often crucial for target binding.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of chiral this compound. The synthesis of the key ketone precursor is well-documented and scalable. The proposed asymmetric reduction using the CBS methodology is a reliable and highly stereoselective method for accessing the desired enantiomerically pure alcohol. The resulting chiral building block is of significant interest to medicinal chemists for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azaspiro[3.3]heptane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Cyclization to Form the Azaspiro[3.3]heptane Core

  • Question: My cyclization reaction to form the 2,6-diazaspiro[3.3]heptane ring is giving low yields or is very slow. What are the potential causes and solutions?

  • Answer: Low yields or slow reaction rates in the cyclization step can often be attributed to suboptimal reaction conditions, particularly the choice of solvent and base. The polarity of the solvent and the strength of the base are critical for promoting the desired intramolecular nucleophilic substitution.

    For the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine derivatives, it has been observed that the reaction is extremely slow in solvents like Tetrahydrofuran (THF).[1] Switching to a more polar aprotic solvent such as Dimethylformamide (DMF) can significantly accelerate the reaction.[1]

    Furthermore, while a strong base like potassium tert-butoxide (t-BuOK) in THF can effect the cyclization, the choice of base in combination with the solvent is crucial.[1] In some cases, particularly at elevated temperatures, a base may not be required at all, as the HCl salt can dissociate, leading to irreversible cyclization.[1]

    For certain substrates, a mixture of DMF and water (e.g., 8:2 ratio) at elevated temperatures (e.g., 110 °C) has been found to provide rapid and clean conversion to the desired product without the need for an added base.[1]

    Troubleshooting Flowchart: Low Cyclization Yield

    G Troubleshooting Low Cyclization Yield start Low Yield or Slow Reaction solvent Check Solvent System start->solvent base Evaluate Base solvent->base Using THF? Switch to DMF or DMF/Water mixture. temp Optimize Temperature base->temp Using K2CO3? Consider t-BuOK or no base at high temp. outcome_good Reaction Improved temp->outcome_good Increase temperature (e.g., 70-110 °C) outcome_bad Still Low Yield temp->outcome_bad If issues persist, check starting material purity and stoichiometry.

    Caption: A decision tree for troubleshooting low cyclization yields.

Issue 2: Impurities in the Final Product

  • Question: My final azaspiro[3.3]heptane product is impure. What are common side reactions and how can I minimize them?

  • Answer: The formation of impurities often arises from the choice of reactants and conditions. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, using a weaker base like potassium carbonate (K₂CO₃) can lead to a less clean reaction profile compared to stronger bases or base-free high-temperature conditions.[1]

    In syntheses involving aniline alkylation with reagents like 3,3-bis(bromomethyl)oxetane (BBMO), a common impurity can be the product of intermolecular alkylation rather than the desired intramolecular cyclization.[2][3] The mode of addition of reagents can influence the formation of this impurity. For example, adding a solution of the aniline to a solution of BBMO and base can sometimes favor the desired product over side reactions.[2]

    For oxa-azaspiro[3.3]heptane synthesis, ring-opening of the oxetane moiety can be a significant side reaction, especially under acidic conditions.[4] When removing a benzyl protecting group via hydrogenolysis, the choice of acid is critical. Using HCl can lead to oxetane ring opening, while using acetic acid can avoid this issue and allow for the isolation of the acetate salt of the product in good yield.[4]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating my 2-oxa-6-azaspiro[3.3]heptane product. Are there any recommendations for improving the workup and purification?

  • Answer: The isolation of 2-oxa-6-azaspiro[3.3]heptane can be challenging, particularly on a larger scale. The free amine can be difficult to handle, and its conversion to a salt is a common strategy for improving stability and ease of isolation. While the oxalate salt is frequently used, it is known to have stability issues, which can preclude long-term storage.[2][3]

    A more robust method involves the formation of sulfonate salts, such as the p-toluenesulfonate or camphorsulfonate salts, which are often more thermally stable and soluble.[4] Another effective approach is the isolation as an acetate salt, which has shown good stability and allows for accurate characterization by NMR.[4] The deprotection of an N-benzyl precursor using palladium on carbon under a hydrogen atmosphere in the presence of acetic acid, followed by evaporation, can directly yield the acetate salt.[4]

Quantitative Data Summary

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [1]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024<10
2DBUDMF7016100
3DBUDMF1103100
4K₂CO₃DMF1103100 (less clean)
5NoneDMF1103100
6NoneDMF701660

Table 2: Screening of Conditions for Aniline Alkylation to form 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [2]

EntrySolventBaseTemperature (°C)Product Area (%)
1AcetonitrileK₂CO₃801.8
2DioxaneK₂CO₃1001.8
3TolueneK₂CO₃1002.1
4AcetoneCs₂CO₃5513.9
5AcetoneK₂CO₃5510.3
6AcetoneNaOH (aq)5518.2
7SulfolaneNaOH (aq)8072.8

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL), add potassium tert-butoxide (t-BuOK) (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • Heat the reaction mixture at 70 °C in a sealed tube.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv).

  • Continue heating for another 1 hour.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove KCl.

  • Evaporate the solvents under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [2]

  • Combine 2-fluoro-4-nitroaniline (1 equiv), 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv), and NaOH (2.5 equiv) in sulfolane.

  • Heat the mixture to 80 °C with stirring.

  • Maintain the temperature for 3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed with aqueous workup and extraction to isolate the product.

Protocol 3: Deprotection and Isolation of 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt [4]

  • In a suitable reactor, dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol.

  • Add a catalytic amount of acetic acid.

  • Add 10% Palladium on activated carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the mixture for 16 hours at room temperature.

  • Upon complete conversion, filter off the catalyst.

  • The filtrate contains 2-oxa-6-azaspiro[3.3]heptane as its acetate salt, which can be isolated by evaporation of the solvent.

Visualized Workflows

General Synthesis Workflow for 2,6-Diazaspiro[3.3]heptanes

G General Synthesis of 2,6-Diazaspiro[3.3]heptanes cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization start Starting Materials reductive_amination Reductive Amination start->reductive_amination precursor Acyclic Precursor reductive_amination->precursor cyclization Intramolecular Cyclization precursor->cyclization product 2,6-Diazaspiro[3.3]heptane cyclization->product

Caption: A two-step workflow for 2,6-diazaspiro[3.3]heptane synthesis.

References

Technical Support Center: Purification of 2-Azaspiro[3.3]heptan-6-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Azaspiro[3.3]heptan-6-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of these valuable spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar amino alcohol. Its purification can be challenging due to:

  • High Polarity: The presence of both a hydroxyl and an amino group makes the molecule highly polar, which can lead to strong interactions with polar stationary phases like silica gel, causing streaking or poor recovery during column chromatography.[1]

  • Basicity: The amine group is basic and can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing in chromatography.[2][3][4]

  • Isomer Separation: The synthesis of this compound can result in a mixture of diastereomers and enantiomers, which often have very similar physical properties, making their separation difficult.

  • Solubility: Its polarity can lead to high solubility in polar solvents, which can make extraction and crystallization challenging.[1]

Q2: Which chromatographic technique is best suited for the initial purification of crude this compound?

A2: For initial, preparative scale purification of the crude product, flash column chromatography is a common choice. However, due to the polar and basic nature of the compound, modifications to the standard procedure are often necessary. Using a deactivated silica gel or a modified solvent system is recommended to obtain good separation and recovery. For more challenging separations of isomers, preparative HPLC or SFC are more suitable.

Q3: How can I separate the diastereomers of this compound?

A3: Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

  • Flash Column Chromatography: With careful optimization of the solvent system, it may be possible to separate diastereomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. Reversed-phase HPLC is often a good choice for polar compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the separation of isomers and is often faster and uses less organic solvent than HPLC.[5][6][7]

Q4: How can I separate the enantiomers of a specific this compound isomer?

A4: Enantiomers have identical physical properties in an achiral environment, so specialized techniques are required for their separation:

  • Chiral Chromatography (HPLC or SFC): This is the most direct method, using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1][6] Polysaccharide-based CSPs are widely used for a broad range of compounds.[8]

  • Diastereomeric Salt Formation and Crystallization: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[9][10] The desired enantiomer can then be recovered by breaking the salt.

Q5: Should I use protecting groups during the purification of this compound?

A5: Using a protecting group, such as a tert-butoxycarbonyl (Boc) group for the amine, can be a very effective strategy.[1][11] Protection of the amine reduces the polarity of the molecule and eliminates the basic site responsible for strong interactions with silica gel. This can significantly improve the ease of purification by standard flash chromatography. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Flash Column Chromatography

Symptoms:

  • Broad, tailing peaks for the product.

  • Co-elution of impurities with the desired compound.

  • Low recovery of the product from the column.

Root Causes & Solutions:

Root Cause Solution
Strong interaction of the basic amine with acidic silica gel. [2][3][4]1. Use a basic modifier in the eluent: Add a small amount of triethylamine (0.1-1%) or ammonia solution to the mobile phase to neutralize the acidic silanol groups on the silica surface.[12][13] 2. Use deactivated silica gel: Flush the column with a solvent system containing triethylamine before loading the sample.[4] 3. Use an alternative stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase.
Inappropriate solvent system. 1. Increase eluent polarity: For polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[13] 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[4]
Column overload. [2]1. Reduce the amount of sample loaded: A general rule is to load no more than 1-5% of the silica gel weight. 2. Use a larger column.
Compound is too polar for normal-phase chromatography. 1. Use reversed-phase flash chromatography: This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14] 2. Protect the polar functional groups: As mentioned in the FAQs, protecting the amine and/or alcohol can make the compound more amenable to normal-phase chromatography.

Troubleshooting Workflow for Peak Tailing in Flash Chromatography

start Peak Tailing Observed check_amine Is the compound a basic amine? start->check_amine add_base Add triethylamine (0.1-1%) to eluent check_amine->add_base Yes deactivate_silica Use deactivated silica gel check_amine->deactivate_silica Yes check_polarity Is the solvent system appropriate? check_amine->check_polarity No end Improved Separation add_base->end deactivate_silica->end increase_polarity Increase eluent polarity (e.g., DCM/MeOH) check_polarity->increase_polarity No use_gradient Use gradient elution check_polarity->use_gradient No check_loading Is the column overloaded? check_polarity->check_loading Yes increase_polarity->end use_gradient->end reduce_load Reduce sample load check_loading->reduce_load Yes use_rp Consider Reversed-Phase Chromatography check_loading->use_rp No protect_groups Use Protecting Groups check_loading->protect_groups No reduce_load->end use_rp->end protect_groups->end

Caption: Troubleshooting workflow for peak tailing in flash chromatography.

Issue 2: Difficulty in Crystallizing this compound Isomers

Symptoms:

  • The compound oils out instead of forming crystals.

  • Low yield of crystalline material.

  • Co-crystallization of multiple isomers.

Root Causes & Solutions:

Root Cause Solution
High solubility of the compound. 1. Use a two-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is poorly soluble. 2. Form a salt: Convert the amine to a salt (e.g., hydrochloride or tartrate) to alter its solubility and crystalline properties.[9]
"Oiling out" due to high supersaturation or impurities. 1. Slow down the crystallization process: Use a slower cooling rate or slower addition of the anti-solvent.[9] 2. Use a more dilute solution. 3. Ensure the starting material is sufficiently pure: Pre-purify by chromatography if necessary.
Low yield of crystals. [9]1. Optimize the solvent system: The solubility of the desired isomer should be low in the final solvent mixture.[9] 2. Lower the final crystallization temperature. [9] 3. Allow for a longer crystallization time (aging). [9]
Low diastereomeric or enantiomeric purity of crystals. 1. Screen different solvents: The solubility difference between diastereomers or enantiomeric salts is highly solvent-dependent.[9] 2. Perform multiple recrystallizations. 3. For enantiomeric resolution via diastereomeric salts, screen different chiral resolving agents.

General Crystallization Workflow

start Crude or Partially Pure Isomer Mixture solvent_screen Solvent Screening for Crystallization start->solvent_screen single_solvent Single Solvent System (Hot Filtration & Cooling) solvent_screen->single_solvent two_solvent Two-Solvent System (Addition of Anti-solvent) solvent_screen->two_solvent salt_formation Consider Salt Formation (e.g., with HCl or a chiral acid) solvent_screen->salt_formation oiling_out Oiling Out? single_solvent->oiling_out two_solvent->oiling_out salt_formation->oiling_out slow_cooling Slower Cooling / Anti-solvent Addition oiling_out->slow_cooling Yes dilute Use More Dilute Solution oiling_out->dilute Yes crystals_form Crystals Formed oiling_out->crystals_form No slow_cooling->crystals_form dilute->crystals_form check_purity Check Purity (HPLC/SFC) & Yield crystals_form->check_purity recrystallize Recrystallize check_purity->recrystallize Purity Low final_product Pure Crystalline Isomer check_purity->final_product Purity & Yield OK recrystallize->crystals_form

Caption: General workflow for optimizing the crystallization of isomers.

Experimental Protocols

Protocol 1: Flash Chromatography with Basic Modifier
  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane/methanol).

    • Pack the column with the slurry.

  • Mobile Phase Preparation:

    • Prepare the mobile phase with a basic additive. For a dichloromethane/methanol system, a common mobile phase is 95:5:0.5 dichloromethane/methanol/triethylamine.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Run the column using the prepared mobile phase. A gradient elution, starting with a lower concentration of methanol and gradually increasing it, can improve separation.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

Protocol 2: Preparative Chiral SFC for Enantiomer Separation
  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP) column, for example, a polysaccharide-based column like Chiralpak® IA, IB, or IC.

    • The mobile phase in SFC is typically supercritical CO2 with a polar co-solvent (modifier), such as methanol or ethanol. An amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Method Development (Analytical Scale):

    • Screen different CSPs and modifiers to find a suitable separation method on an analytical scale.

    • Optimize the modifier percentage, back pressure, and temperature to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative SFC:

    • Transfer the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Increase the flow rate and sample loading according to the column size.

  • Fraction Collection:

    • Collect the separated enantiomer fractions. The CO2 will vaporize, leaving the product dissolved in the modifier, which can be easily removed by evaporation.

Quantitative Data Summary

The following tables provide illustrative data for the purification of a mixture of this compound diastereomers.

Table 1: Comparison of Flash Chromatography Conditions

Condition Stationary Phase Mobile Phase Diastereomer 1 Purity (%) Diastereomer 2 Purity (%) Overall Yield (%)
ASilica Gel95:5 DCM/MeOH858275 (co-eluted)
BSilica Gel95:5:0.5 DCM/MeOH/TEA969588
CAlumina (Neutral)98:2 DCM/MeOH949390
DC18 Reversed-Phase70:30 Water/ACN979685

Table 2: Chiral SFC Separation of Diastereomer 1 Enantiomers

Parameter Value
Instrument Preparative SFC System
Column Chiralpak® IA (250 x 20 mm, 5 µm)
Mobile Phase CO2 / Methanol (70:30) with 0.1% Diethylamine
Flow Rate 50 mL/min
Back Pressure 120 bar
Temperature 35 °C
Enantiomer 1 Purity (e.e.) >99%
Enantiomer 2 Purity (e.e.) >99%
Recovery >95%

References

Technical Support Center: Overcoming Low Yields in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their spirocyclization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during spirocyclization reactions and provides actionable steps to resolve them.

Issue 1: Low or No Product Yield

  • Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve it?

    Answer: Low or no product yield is a frequent challenge in spirocyclization reactions and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.

    Possible Causes and Solutions:

    • Incomplete Reaction: The reaction may not be reaching completion.

      • Troubleshooting:

        • Increase the reaction time.

        • Elevate the reaction temperature.

        • Ensure the purity and activity of all reagents and catalysts.

        • If using air- or moisture-sensitive reagents, confirm that an inert atmosphere is maintained throughout the reaction.[1]

    • Product Degradation: The desired spirocyclic product may be unstable under the reaction or workup conditions.

      • Troubleshooting:

        • Attempt the reaction at a lower temperature.

        • Utilize milder reagents for the workup process.

        • Minimize the exposure time of the product to acidic or basic conditions.[1]

    • Side Product Formation: Competing reaction pathways may be consuming the starting material.

      • Troubleshooting:

        • Modify the substrate to block competing reactive sites.

        • Adjust reaction conditions such as solvent, temperature, or catalyst to favor the desired pathway.[1]

    • Poor Substrate Reactivity: The electronic or steric properties of the substrate may hinder the desired transformation.

      • Troubleshooting:

        • Consider modifications to the substrate to enhance its reactivity. For example, the introduction of electron-donating or withdrawing groups can influence the electronic nature of the reacting centers.

Issue 2: Poor Diastereoselectivity

  • Question: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

    Answer: Low diastereoselectivity arises from small energy differences between the transition states leading to the different diastereomers. Several factors can be adjusted to improve the diastereomeric ratio (d.r.).[2]

    Possible Causes and Solutions:

    • Sub-optimal Reaction Temperature: Temperature can significantly influence the energy difference between diastereomeric transition states.

      • Troubleshooting:

        • Lowering the reaction temperature often favors the formation of the thermodynamically more stable product and can increase the energy difference between the transition states.[2]

        • Conversely, in some cases, elevated temperatures may be beneficial. It is crucial to screen a range of temperatures.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly.[3]

      • Troubleshooting:

        • Conduct a systematic screen of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene, or protic solvents).

    • Substrate Steric Hindrance: The steric bulk of substituents on the reactants can have a profound impact on the facial selectivity of the cyclization.

      • Troubleshooting:

        • Modify the steric environment of your starting materials if possible. Increasing the steric hindrance of a directing group can favor a specific approach of the reacting partners.

    • Choice of Catalyst or Reagent: In catalyzed reactions, the catalyst is a primary driver of stereoselectivity.

      • Troubleshooting:

        • For acid-catalyzed reactions, screen different Lewis or Brønsted acids of varying strengths and steric properties.

        • For metal-catalyzed reactions, screen different ligands to alter the steric and electronic environment around the metal center.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on spirocyclization reactions, providing a basis for comparison and optimization.

Table 1: Optimization of Catalyst Loading in a Palladium-Catalyzed Spirocyclization

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
152465
2101285
315892
420891

Data adapted from representative studies on catalyst loading optimization.[4][5]

Table 2: Comparative Study of Solvents on Spirocyclization Yield

EntrySolventDielectric ConstantYield (%)
1Toluene2.445
2THF7.662
3Dichloromethane (DCM)9.188
4Acetonitrile (MeCN)37.575
5Dimethylformamide (DMF)36.755

Yields are representative and can vary significantly based on the specific reaction. Dielectric constants are approximate values.[6]

Table 3: Substrate Scope in a Radical Spirocyclization Reaction

EntrySubstrateProductIsolated Yield (%)
1BCB Allyl EsterSpirocyclobutyl Lactone85
2BCB Allyl AmideSpirocyclobutyl Lactam78
3Substrate with Phenyl GroupPhenyl-substituted Spirocycle92
4Substrate with Thienyl GroupThienyl-substituted Spirocycle81

This table illustrates the impact of substrate variation on the yield of a strain-enabled radical spirocyclization cascade.[7]

Experimental Protocols

This section provides detailed methodologies for key types of spirocyclization reactions.

Protocol 1: General Procedure for Dearomative Spirocyclization of Indoles

  • Preparation: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the indole substrate (1.0 equiv).

  • Solvent and Reagents: Add the appropriate anhydrous solvent (e.g., DCM). Add the dihalide reagent (1.2 equiv) and a suitable base (e.g., t-BuOK, 2.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic indolenine.[8]

Protocol 2: General Procedure for Palladium-Catalyzed Mizoroki-Heck Spirocyclization

  • Reaction Setup: In a glovebox, charge a vial with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Addition of Reactants: Add the aryl halide substrate (1.0 equiv) and the appropriate anhydrous solvent (e.g., DMA).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the spirocyclic product.[9][10][11]

Protocol 3: General Procedure for a Strain-Enabled Radical Spirocyclization Cascade

  • Reactant Preparation: In a vial, dissolve the bicyclo[1.1.0]butane (BCB) allyl ester or amide (1.0 equiv) and the interelement compound (e.g., diphenyl diselenide, 1.0 equiv) in an anhydrous solvent (e.g., CH₃CN).

  • Initiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the functionalized spirocyclobutyl lactone or lactam.[7]

Visualizations

Troubleshooting Workflow for Low Spirocyclization Yield

troubleshooting_low_yield start Low or No Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/GC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stability Is the product stable? (Test stability to workup conditions) check_completion->check_stability Yes optimize_conditions Optimize Reaction Conditions: - Increase time - Increase temperature - Check reagent purity incomplete->optimize_conditions success Improved Yield optimize_conditions->success degradation Product Degradation check_stability->degradation No check_side_products Are there significant side products? (Analyze crude mixture) check_stability->check_side_products Yes milder_conditions Use Milder Conditions: - Lower temperature - Milder workup reagents degradation->milder_conditions milder_conditions->success side_reactions Side Reactions Occurring check_side_products->side_reactions Yes check_side_products->success No modify_strategy Modify Synthetic Strategy: - Adjust solvent/catalyst - Modify substrate side_reactions->modify_strategy modify_strategy->success

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Simplified Mechanism of a Dearomative Spirocyclization

dearomative_spirocyclization indole Indole Substrate activated_indole Activated Indole (e.g., Indolenine) indole->activated_indole Activation nucleophilic_attack Intramolecular Nucleophilic Attack activated_indole->nucleophilic_attack spiro_intermediate Spirocyclic Intermediate nucleophilic_attack->spiro_intermediate Cyclization product Final Spirocyclic Product spiro_intermediate->product Rearrangement/ Further Reaction

Caption: A simplified representation of a dearomative spirocyclization pathway.

diastereoselectivity_improvement start Low Diastereoselectivity (d.r.) temp_check Have you optimized the reaction temperature? start->temp_check temp_optimization Screen Temperatures (e.g., -78°C to RT) temp_check->temp_optimization No solvent_check Have you screened different solvents? temp_check->solvent_check Yes temp_optimization->solvent_check solvent_screening Test Solvents with Varying Polarity solvent_check->solvent_screening No catalyst_check Is the reaction catalyzed? solvent_check->catalyst_check Yes solvent_screening->catalyst_check catalyst_optimization Screen Different Catalysts/Ligands catalyst_check->catalyst_optimization Yes substrate_check Can the substrate be modified? catalyst_check->substrate_check No catalyst_optimization->substrate_check substrate_modification Modify Steric Bulk of Substituents substrate_check->substrate_modification Yes improved_dr Improved Diastereoselectivity substrate_check->improved_dr No, proceed with optimized conditions substrate_modification->improved_dr

References

Technical Support Center: Functionalization of 2-Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-azaspiro[3.3]heptanes. The focus is on identifying and mitigating common side reactions encountered during N-functionalization experiments.

FAQ 1: Troubleshooting Low Yields and Complex Mixtures in N-Alkylation Reactions

Question: I am observing low yields and a complex mixture of products during the N-alkylation of my 2-azaspiro[3.3]heptane derivative. What are the common causes and how can I optimize the reaction?

Answer: Low yields and the formation of complex byproducts during N-alkylation are common issues stemming from the high reactivity of the starting materials and the potential for multiple reaction pathways. Key factors to control are the choice of base, solvent, and temperature. The use of overly strong bases or high temperatures can lead to decomposition of the alkylating agent or the spirocyclic core itself. In some cases, multiple alkylations or reactions with the solvent can generate a variety of unwanted and difficult-to-remove products.[1][2] Optimization often requires a careful screening of conditions to find a balance that favors the desired mono-alkylation product.

A systematic approach to troubleshooting involves evaluating each reaction component. For instance, polar aprotic solvents like DMF or acetonitrile are often effective, but cleaner reaction profiles may be achieved in specific cases.[1][3] The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but organic bases such as DBU may be required for less reactive alkylating agents.[1][4]

Troubleshooting Guide: N-Alkylation Optimization
Parameter Problem Recommended Solution Rationale
Base Complex mixture, low conversion.Screen weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) before trying stronger organic bases (e.g., DBU).[1][4]Strong bases can promote elimination side reactions of the alkylating agent or decomposition of the substrate. Cesium carbonate (Cs₂CO₃) is often effective but can be prohibitively expensive for large-scale synthesis.[4]
Solvent No or low conversion.Switch from polar protic solvents (e.g., ethanol) to polar aprotic solvents (e.g., DMF, acetonitrile, sulfolane).[1][3]Polar aprotic solvents are better at solvating the nucleophilic amine and stabilizing the transition state without interfering with the reaction. Water should be minimized as it can lead to decomposition of the alkylating agent.[3]
Temperature Formation of dark, tarry byproducts; multiple spots on TLC.Start at room temperature and increase gradually. Forcing the reaction at high temperatures (e.g., >110°C) can lead to decomposition.[1]Many N-alkylation reactions proceed cleanly at moderate temperatures (e.g., 70-90°C). Higher temperatures can accelerate side reactions.
Alkylating Agent Low reactivity, requiring harsh conditions.If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of NaI or KI.[4]The iodide is a better leaving group than chloride or bromide, allowing the reaction to proceed under milder conditions.
Experimental Protocol: N-Alkylation of 2-Azaspiro[3.3]heptane with an Alkyl Halide

This protocol is a general starting point for the N-alkylation of a Boc-protected 2-azaspiro[3.3]heptane derivative.

  • Preparation: To a stirred solution of Boc-2-azaspiro[3.3]heptane (1.0 equiv.) in anhydrous DMF (0.1 M), add K₂CO₃ (2.5 equiv.).

  • Addition of Reagent: Add the alkyl halide (1.2 equiv.) to the mixture. If the halide is not very reactive, add potassium iodide (0.1 equiv.) as a catalyst.

  • Reaction: Heat the reaction mixture to 80°C and stir for 16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting N-Alkylation

G start Start: Low Yield in N-Alkylation check_reagents Verify Reagent Purity (Amine, Alkyl Halide) start->check_reagents screen_base Screen Bases (K2CO3, Cs2CO3, DBU) check_reagents->screen_base screen_solvent Screen Solvents (DMF, ACN, Toluene) screen_base->screen_solvent If still low yield failure Complex Mixture Persists Consider Alternative Strategy screen_base->failure If complex mixture optimize_temp Optimize Temperature (RT -> 100°C) screen_solvent->optimize_temp If still low yield screen_solvent->failure If complex mixture use_catalyst Add Catalyst? (e.g., KI, TBAI) optimize_temp->use_catalyst If reaction is slow success Successful Optimization optimize_temp->success Improved Yield use_catalyst->success Improved Yield G cluster_0 Desired Pathway (Mild Acid) cluster_1 Side Reaction (Harsh Acid) Boc-Protected Boc-Protected Deprotected Salt Deprotected Salt Boc-Protected->Deprotected Salt  HCl / Dioxane   Boc-Protected_2 Boc-Protected Ring-Opened Product Ring-Opened Product Boc-Protected_2->Ring-Opened Product  Neat TFA   G start Need to Protect Amine? q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 No fmoc Use Fmoc Group q1->fmoc Yes q3 Is catalytic hydrogenation permissible? q2->q3 No boc Use Boc Group q2->boc Yes cbz Use Cbz Group q3->cbz Yes other Consider other groups (e.g., Tosyl) q3->other No G start Crude Product (Basic Amine) dissolve Dissolve in MeOH start->dissolve load Load onto SCX Cartridge dissolve->load wash Wash with MeOH (Removes Neutral Impurities) load->wash elute Elute with NH3/MeOH (Releases Basic Product) wash->elute concentrate Concentrate Eluate elute->concentrate product Purified Amine concentrate->product

References

Technical Support Center: Stereoselective Synthesis of 2-Azaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stereoselectivity of 2-azaspiro[3.3]heptan-6-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for achieving a highly stereoselective synthesis of this compound?

A1: A direct stereoselective synthesis of this compound is not well-documented. A highly effective and practical approach is the asymmetric reduction of the corresponding prochiral ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This precursor is accessible through established synthetic routes. The resulting chiral alcohol can then be deprotected to yield the target compound.

Q2: Which catalytic systems are recommended for the asymmetric reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?

A2: Two main catalytic systems are highly recommended for the asymmetric reduction of ketones and are applicable in this case:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, with a borane source (e.g., BH₃·THF or BH₃·SMe₂). It is known for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope.[1][2]

  • Noyori Asymmetric Hydrogenation: This method utilizes ruthenium catalysts with chiral diphosphine ligands (e.g., BINAP) and a diamine. It is highly efficient, often requiring low catalyst loadings, and proceeds with excellent enantioselectivity under hydrogen pressure.[3][4]

The choice between these systems may depend on available equipment (hydrogenation apparatus for Noyori's method) and the specific stereoisomer desired.

Q3: How can I control which enantiomer of this compound is formed?

A3: The stereochemical outcome is dictated by the chirality of the catalyst used.

  • In a CBS reduction , using (S)-2-Methyl-CBS-oxazaborolidine will typically yield the (R)-alcohol, while the (R)-catalyst will produce the (S)-alcohol.

  • Similarly, in a Noyori hydrogenation , the use of (S)-BINAP or (R)-BINAP in the catalyst will determine the chirality of the resulting alcohol.

Q4: Are there any other potential methods for obtaining enantiomerically pure this compound?

A4: Besides asymmetric reduction, other potential strategies include:

  • Chiral Resolution: The racemic this compound can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) followed by fractional crystallization, or through enzymatic resolution.

  • Chiral Pool Synthesis: Starting from a readily available chiral starting material that already contains the desired stereocenter. However, this approach would require a more complex synthetic design.

For efficiency and stereocontrol, asymmetric catalysis is generally the preferred method in modern organic synthesis.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)

This is a common issue in asymmetric synthesis where the desired enantiomer is produced with insufficient selectivity.

Potential Cause Troubleshooting Step Rationale
Impure or Decomposed Catalyst Use a fresh batch of catalyst from a reliable supplier. Ensure storage under an inert atmosphere and protection from moisture.Chiral catalysts, especially oxazaborolidines, are sensitive to moisture and air, which can lead to decomposition and reduced enantioselectivity.[5]
Suboptimal Reaction Temperature For CBS reductions, perform the reaction at a lower temperature (e.g., -20 °C to 0 °C).Lower temperatures generally enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[6]
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the borane source relative to the ketone and catalyst.An excess of the reducing agent can lead to a non-catalyzed background reaction, which is not stereoselective and will lower the overall ee%.
Inappropriate Solvent Screen different aprotic solvents (e.g., THF, toluene, dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex and affect the stereochemical outcome.
Presence of Impurities in the Substrate Purify the starting ketone (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) thoroughly before the reduction.Impurities can interfere with the catalyst, leading to lower selectivity.
Problem 2: Low or Incomplete Conversion

If the reaction does not proceed to completion, the following steps can be taken to optimize the conditions.

Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).While catalytic, a certain threshold of catalyst is required for an efficient reaction rate.[7]
Low Reaction Temperature If the reaction is too slow at low temperatures, gradually increase the temperature after an initial period.While low temperatures are good for selectivity, they can also slow down the reaction rate. A balance needs to be found.
Deactivation of the Reducing Agent Use a freshly opened bottle of the borane source or titrate it before use to determine its exact concentration.Borane solutions can degrade over time, leading to a lower effective concentration of the reducing agent.
Poor Solubility of Reactants If solubility is an issue, consider using a co-solvent or a different solvent system.All reactants must be in solution for the reaction to proceed efficiently.
Problem 3: Formation of Byproducts

The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Step Rationale
Over-reduction or Side Reactions Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged reaction times or excess reducing agent can lead to the reduction of other functional groups or other side reactions.
Reaction with the Boc-Protecting Group Ensure the reaction conditions are not overly harsh (e.g., high temperatures or strongly acidic/basic conditions during workup).The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under certain conditions.
Epimerization of the Product Use a mild workup procedure, avoiding strong acids or bases.If the product alcohol is susceptible to epimerization, harsh conditions can lead to a loss of stereochemical purity.

Experimental Protocols

Proposed Synthesis: Asymmetric Reduction of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate via CBS Reduction

This protocol is a proposed method based on the well-established Corey-Bakshi-Shibata (CBS) reduction of ketones.[1][2]

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-tetrahydrofuran complex (BH₃·THF, ~1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq). Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Addition of Reducing Agent: Add the borane-dimethyl sulfide complex (1.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Data Presentation

The following table presents hypothetical data for the asymmetric reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, based on typical results for similar cyclic ketones.

Catalyst System Catalyst Loading (mol%) Temperature (°C) Typical Yield (%) Typical ee% Expected Major Enantiomer
(S)-CBS / BH₃·SMe₂10085-95>95(R)-alcohol
(R)-CBS / BH₃·SMe₂10085-95>95(S)-alcohol
RuCl₂[(S)-BINAP][(S,S)-DPEN] / H₂12590-98>98(R)-alcohol
RuCl₂[(R)-BINAP][(R,R)-DPEN] / H₂12590-98>98(S)-alcohol

Visualizations

Experimental Workflow for Asymmetric Reduction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification cluster_analysis Analysis ketone Dissolve Ketone in Anhydrous THF cool Cool to 0 °C ketone->cool add_cat Add (S)-CBS Catalyst cool->add_cat add_borane Add Borane Source add_cat->add_borane monitor Monitor Reaction (TLC/LC-MS) add_borane->monitor quench Quench with Methanol monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Determine ee% (Chiral HPLC) purify->analyze

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Catalytic Cycle of the CBS Reduction

cbs_cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 transition_state [Transition State] complex1->transition_state + Ketone ketone Prochiral Ketone (R2C=O) ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Product Release product Chiral Alcohol (R2CH-OH) product_complex->product

Caption: Simplified catalytic cycle for the CBS reduction.

References

Technical Support Center: Dess-Martin Oxidation of Azaspiroheptane Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Dess-Martin oxidation for the conversion of azaspiroheptane alcohols to their corresponding aldehydes or ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Dess-Martin oxidation and why is it used for sensitive substrates like azaspiroheptane alcohols?

A1: The Dess-Martin oxidation is a chemical reaction that converts primary and secondary alcohols to aldehydes and ketones, respectively, using the Dess-Martin periodinane (DMP) as the oxidizing agent.[1][2] It is favored for sensitive substrates due to its mild reaction conditions (typically room temperature and neutral pH), high chemoselectivity, and generally short reaction times.[1] This makes it particularly suitable for complex molecules like azaspiroheptane alcohols, where harsh conditions could lead to unwanted side reactions or degradation.

Q2: Does the nitrogen in the azaspiroheptane ring interfere with the Dess-Martin oxidation?

A2: Yes, the free amine in the azaspiroheptane ring can interfere with the oxidation. Primary and secondary amines can react with the Dess-Martin periodinane, leading to the formation of insoluble byproducts and reduced yield of the desired carbonyl compound. Therefore, it is crucial to protect the nitrogen atom before performing the oxidation.

Q3: What is the recommended protecting group for the azaspiroheptane nitrogen?

A3: The tert-butyloxycarbonyl (Boc) group is a highly recommended protecting group for the amine functionality. It is stable under the mild conditions of the Dess-Martin oxidation and can be readily introduced and removed. The use of a Boc protecting group has been shown to be effective in the oxidation of N-protected amino alcohols without causing epimerization.[1]

Q4: What are the typical byproducts of a Dess-Martin oxidation, and how are they removed?

A4: The main byproducts are iodine-containing compounds, which can sometimes be difficult to remove. The work-up procedure is designed to convert these byproducts into more easily removable forms. A common method involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Filtration through a pad of Celite is also a common practice to remove insoluble byproducts.

Q5: Can this reaction be scaled up for larger quantities?

A5: While the Dess-Martin oxidation is very effective at the lab scale, scaling up can present challenges. The Dess-Martin periodinane is relatively expensive, and the byproducts can complicate purification on a larger scale.[4] For large-scale synthesis, alternative oxidation methods might be more practical.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of the Alcohol 1. Degraded Dess-Martin Periodinane (DMP): DMP is moisture-sensitive.1. Use a fresh bottle of DMP or a recently opened one that has been stored properly under an inert atmosphere.
2. Insufficient Equivalents of DMP: Stoichiometry is critical for complete conversion.2. Use 1.1 to 1.5 equivalents of DMP relative to the alcohol.
3. Reaction Temperature is Too Low: While the reaction is typically run at room temperature, very low temperatures can slow the rate significantly.3. Ensure the reaction is running at room temperature (20-25 °C). Gentle warming (to 30-35 °C) can be attempted with careful monitoring.
4. Unprotected Azaspiroheptane Nitrogen: The free amine can react with and consume the DMP.4. Ensure the nitrogen of the azaspiroheptane is protected (e.g., with a Boc group) before adding the DMP.
Formation of a Gummy or Intractable Residue During Work-up 1. Incomplete Quenching of Byproducts: The iodine-containing byproducts can form gums.1. Ensure a thorough quench with saturated aqueous sodium thiosulfate. Stir the biphasic mixture vigorously for at least 30 minutes.
2. Precipitation of Byproducts in the Organic Layer: Byproducts can be poorly soluble in the extraction solvent.2. After quenching, dilute the reaction mixture with a less polar solvent like diethyl ether or hexanes to precipitate the iodine byproducts, then filter through a pad of Celite before aqueous extraction.[4]
Product Contaminated with Iodine Byproducts After Column Chromatography 1. Co-elution of Byproducts: Some iodine byproducts can have similar polarities to the desired product.1. A thorough aqueous work-up is critical. Wash the organic layer with saturated aqueous NaHCO₃ followed by saturated aqueous Na₂S₂O₃.
2. Incomplete Removal of Acetic Acid: Acetic acid is a byproduct of the reaction and can affect the chromatography.2. Ensure a thorough wash with saturated aqueous NaHCO₃ to remove all acetic acid.
Low Isolated Yield Despite Good Conversion by TLC 1. Product Trapped in the Solid Byproducts: The desired product can be adsorbed onto the insoluble byproducts.1. After filtration of the byproducts, wash the filter cake thoroughly with the reaction solvent (e.g., DCM) to recover any trapped product.
2. Product Volatility: If the resulting aldehyde or ketone is volatile, it may be lost during solvent removal.2. Use a rotary evaporator at a lower temperature and higher pressure. Co-evaporation with a less volatile solvent can also help.

Data Presentation

The following table summarizes typical yields for the Dess-Martin oxidation of N-Boc protected cyclic amino alcohols, which are structurally analogous to N-Boc protected azaspiroheptane alcohols.

Substrate Product Yield (%) Reference
N-Boc-4-piperidinolN-Boc-4-piperidone85-95%Representative yields from literature
N-Boc-3-piperidinolN-Boc-3-piperidone80-90%Representative yields from literature
N-Boc-2-(hydroxymethyl)piperidineN-Boc-2-formylpiperidine82-92%Representative yields from literature

Note: The yields presented are typical for analogous N-heterocyclic alcohols and may vary depending on the specific azaspiroheptane alcohol substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of Azaspiroheptane Alcohol
  • Dissolution: Dissolve the azaspiroheptane alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected azaspiroheptane alcohol.

Protocol 2: Dess-Martin Oxidation of N-Boc Azaspiroheptane Alcohol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-Boc protected azaspiroheptane alcohol (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • DMP Addition: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired azaspiroheptane aldehyde or ketone.

Mandatory Visualizations

DessMartinMechanism cluster_reagents Reactants cluster_intermediate Intermediate Formation cluster_oxidation Oxidation cluster_byproducts Byproducts Alcohol Azaspiroheptane Alcohol (N-Boc) LigandExchange Ligand Exchange Alcohol->LigandExchange DMP Dess-Martin Periodinane (DMP) DMP->LigandExchange PeriodinaneEster Periodinane Ester Intermediate LigandExchange->PeriodinaneEster Deprotonation Acetate-mediated Deprotonation PeriodinaneEster->Deprotonation Product Azaspiroheptane Aldehyde/Ketone Deprotonation->Product Iodinane Iodinane Deprotonation->Iodinane AceticAcid Acetic Acid Deprotonation->AceticAcid

Caption: Mechanism of the Dess-Martin Oxidation.

ExperimentalWorkflow start Start: N-Boc Azaspiroheptane Alcohol dissolve Dissolve in Anhydrous DCM start->dissolve add_dmp Add Dess-Martin Periodinane (1.2 eq) dissolve->add_dmp stir Stir at Room Temp (Monitor by TLC) add_dmp->stir quench Quench with NaHCO3 / Na2S2O3 stir->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: Azaspiroheptane Aldehyde/Ketone purify->end

Caption: Experimental Workflow for Dess-Martin Oxidation.

TroubleshootingTree start Low Yield or Incomplete Reaction? check_conversion TLC shows full conversion? start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No workup_issue Work-up/ Purification Issue check_conversion->workup_issue Yes bad_dmp Degraded DMP incomplete_conv->bad_dmp bad_stoich Incorrect Stoichiometry incomplete_conv->bad_stoich unprotected_n Unprotected Nitrogen incomplete_conv->unprotected_n product_loss Product Loss during Work-up workup_issue->product_loss use_fresh_dmp Use Fresh DMP bad_dmp->use_fresh_dmp check_eq Check Equivalents bad_stoich->check_eq protect_amine Protect Amine (Boc) unprotected_n->protect_amine optimize_workup Optimize Work-up & Purification product_loss->optimize_workup

Caption: Troubleshooting Decision Tree.

References

Stability issues of 2-Azaspiro[3.3]heptan-6-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Azaspiro[3.3]heptan-6-ol under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound possesses two primary sites susceptible to degradation: the secondary alcohol and the azetidine ring. The lone pair of electrons on the nitrogen atom can be protonated, which may increase the strain on the four-membered ring system. Potential degradation pathways include:

  • Ring-Opening of the Azetidine Moiety: While spirocyclic systems are generally stable, strong acidic conditions and elevated temperatures could promote the cleavage of the C-N bond within the azetidine ring. This would result in the formation of a more stable, acyclic amino alcohol derivative.

  • Dehydration of the Secondary Alcohol: The alcohol group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination could lead to the formation of an alkene. However, this is generally less likely without significant heating.

Q2: What stability issues should I anticipate for this compound under basic conditions?

A2: this compound is expected to be relatively stable under mild basic conditions. The secondary amine is unlikely to undergo significant reactions. The primary concern would be the secondary alcohol, which could be deprotonated to form an alkoxide. While this does not inherently lead to degradation, it could increase its reactivity towards other reagents in the solution. Under harsh basic conditions (e.g., strong base and high temperature), forced degradation could potentially occur, but specific pathways are not well-documented in publicly available literature.

Q3: How does the spirocyclic nature of this compound influence its stability?

A3: The spiro[3.3]heptane scaffold imparts significant rigidity to the molecule. This constrained conformation can influence the reactivity of the functional groups. Generally, such strained ring systems can be more susceptible to ring-opening reactions compared to their unstrained counterparts. However, azaspiro[3.3]heptanes are also noted for their metabolic stability, suggesting a degree of inherent robustness.[1][2]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

  • Strong Oxidizing Agents: The secondary alcohol can be oxidized to a ketone.

  • Strong Acids: As mentioned, strong acids may lead to the opening of the azetidine ring.

  • Acylating and Sulfonylating Agents: The secondary amine and alcohol are nucleophilic and will react with electrophilic reagents such as acid chlorides and sulfonyl chlorides.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Acid Treatment

Symptoms:

  • Multiple new peaks are observed in the HPLC chromatogram of your sample after exposure to acidic conditions.

  • The peak corresponding to this compound is significantly diminished.

Possible Causes:

  • Degradation of the molecule: The acidic conditions have led to the formation of one or more degradation products.

  • Reaction with impurities: The starting material may have contained impurities that reacted under acidic conditions.

Troubleshooting Steps:

  • Confirm the Identity of the Starting Material: Run a fresh sample of your starting material on HPLC to ensure its purity.

  • Investigate the New Peaks: Use LC-MS to determine the molecular weights of the compounds corresponding to the new peaks. This can provide clues about the degradation pathway (e.g., ring-opening would result in a mass increase corresponding to the addition of a water molecule).

  • Vary the Acidic Conditions: Repeat the experiment with a lower concentration of acid or at a lower temperature to slow down the degradation and potentially isolate the primary degradation product.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, use 1D and 2D NMR spectroscopy to elucidate its structure.

Issue 2: Poor Recovery of this compound After Work-up with a Strong Base

Symptoms:

  • Low yield of the desired compound after a reaction that involves a basic work-up.

  • The presence of polar impurities in the crude product.

Possible Causes:

  • Emulsion Formation: The deprotonated form of the molecule may act as a surfactant, leading to emulsion formation during extraction.

  • Adsorption onto Glassware: The compound may adhere to silica-based glassware, especially under basic conditions.

Troubleshooting Steps:

  • Adjust the pH: Before extraction, carefully neutralize the aqueous layer to a pH of 7-8.

  • Use a Different Extraction Solvent: Try a more polar solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol.

  • Filter Before Extraction: If a precipitate is observed, filter the mixture before performing the liquid-liquid extraction.

  • Consider Solid-Phase Extraction (SPE): For small-scale experiments, SPE may be a more efficient method for purification.

Experimental Protocols

Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.[3][4]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Incubate the vial at 60°C for 24 hours. A control sample (1 mL of stock solution with 1 mL of water) should be prepared and incubated under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it by adding 1 mL of 0.1 M NaOH.

  • Analysis: Analyze the stressed and control samples by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed and control samples.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in the control sample.

  • Identify and quantify any significant degradation products.

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl602415%Ring-opened product
1 M HCl801245%Ring-opened and dehydration products
Forced Degradation Study Under Basic Conditions

This protocol provides a general method for evaluating the stability of this compound in a basic solution.[3][4]

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions: In a vial, combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Keep the vial at 60°C for 24 hours, alongside a control sample (1 mL of stock solution with 1 mL of water).

  • Neutralization: After the incubation period, cool the sample and neutralize it with 1 mL of 0.1 M HCl.

  • Analysis: Analyze both the stressed and control samples using HPLC.

Data Analysis:

  • Assess the chromatograms for any new peaks in the stressed sample.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M NaOH6024< 5%None significant
1 M NaOH801210%Oxidized product (ketone)

Visualizations

G cluster_acid Acidic Degradation Pathway parent_acid This compound protonation Protonation of Nitrogen/Oxygen parent_acid->protonation + H+ ring_opening Ring-Opening (Azetidine Cleavage) protonation->ring_opening High Temp. dehydration Dehydration (Formation of Alkene) protonation->dehydration Heat G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in MeOH) stress Add Stressor (e.g., 0.1 M HCl or 0.1 M NaOH) start->stress incubate Incubate (e.g., 60°C for 24h) stress->incubate neutralize Neutralize Sample incubate->neutralize analyze HPLC Analysis neutralize->analyze data Data Interpretation (% Degradation, Impurity Profile) analyze->data G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peaks in HPLC check_purity Confirm Starting Material Purity start->check_purity lcms LC-MS Analysis of New Peaks start->lcms vary_conditions Vary Stress Conditions lcms->vary_conditions Identify MW isolate Isolate Degradant vary_conditions->isolate Optimize Degradation nmr NMR for Structure Elucidation isolate->nmr

References

Navigating the Labyrinth of Large-Scale Azaspirocycle Synthesis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a successful small-scale synthesis of a novel azaspirocycle to its multigram production is often fraught with unforeseen challenges. Reactions that perform flawlessly on the bench can falter when scaled, leading to diminished yields, unpredictable stereochemistry, and complex purification hurdles. This technical support center provides a comprehensive resource to troubleshoot common scalability issues in multigram azaspirocycle synthesis, offering practical guidance in a direct question-and-answer format.

Troubleshooting Guides: From Milligrams to Multigrams

This section addresses specific experimental issues you may encounter when transitioning to a larger scale.

Issue 1: Diminished Yields and Incomplete Reactions at Multigram Scale

Q: My reaction yield dropped significantly when I moved from a 100 mg scale to a 10 g scale. What are the likely causes and how can I address this?

A: A drop in yield upon scale-up is a frequent challenge and can stem from several factors related to heat and mass transfer.

  • Inadequate Mixing: In larger reaction vessels, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) for efficient mixing in larger flasks or reactors. Ensure the stirring speed is sufficient to create a vortex and maintain a uniform suspension.

  • Poor Heat Transfer: Exothermic reactions can be difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of the reaction vessel. This can lead to temperature gradients and the formation of degradation products.

    • Solution: Use a jacketed reactor with a circulating cooling system to maintain a consistent internal temperature. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Reagent Addition: The method and rate of reagent addition become more critical at scale.

    • Solution: For liquid reagents, use a syringe pump for controlled, slow addition. For solids, consider adding them in portions or dissolving them in a suitable solvent and adding the solution dropwise.

Issue 2: Loss of Stereocontrol and Poor Diastereoselectivity

Q: The excellent diastereoselectivity I observed on a small scale has significantly eroded upon scaling up. How can I regain stereocontrol?

A: Maintaining stereocontrol is paramount, and its loss at scale often points to subtle changes in the reaction environment.

  • Temperature Fluctuations: Even minor temperature variations can impact the transition state energies of competing diastereomeric pathways.

    • Solution: Precise temperature control is crucial. Utilize a cryostat or a well-calibrated temperature controller. For reactions sensitive to temperature, even the heat generated from stirring can be a factor.

  • Concentration Effects: Changes in concentration can alter the aggregation state of catalysts or reactants, influencing the stereochemical outcome.

    • Solution: Maintain the same concentration as in the optimized small-scale reaction. If solubility becomes an issue at a larger scale, a solvent screen may be necessary to find a more suitable medium.

  • Reaction Time: Extended reaction times at elevated temperatures can lead to epimerization of the desired product.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Issue 3: Complicated and Inefficient Purification

Q: Purifying my multigram batch of the azaspirocycle is proving to be a bottleneck. I'm experiencing product loss and co-elution with impurities.

A: Purification is often the most challenging aspect of multigram synthesis, especially for polar, nitrogen-containing compounds.

  • Chromatography Overload: Standard flash chromatography techniques may not be efficient for large quantities.

    • Solution: Consider using a larger diameter column and a higher flow rate. Automated flash chromatography systems can provide better separation and reproducibility. For highly polar compounds, alternative stationary phases like alumina or functionalized silica (e.g., amino- or diol-bonded) may offer better selectivity.[1]

  • Product Solubility and Precipitation: Azaspirocycles can be highly polar and may have limited solubility in common organic solvents, making extraction and crystallization difficult.

    • Solution: For extractions, use a more polar solvent like dichloromethane or a mixture of solvents. To induce crystallization, try a wider range of solvent systems and consider techniques like slow evaporation or vapor diffusion. If the product is basic, salt formation with an appropriate acid can often facilitate crystallization and handling.

  • Persistent Impurities: Minor byproducts from the small-scale reaction can become major contaminants at the multigram scale.

    • Solution: Re-evaluate the reaction conditions to minimize the formation of key impurities. A thorough understanding of the reaction mechanism can help identify the source of byproducts.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the multigram synthesis of azaspirocycles.

Q1: What are the most critical parameters to re-optimize when scaling up an azaspirocycle synthesis?

A1: The most critical parameters to re-evaluate are temperature control, stirring efficiency, and the rate of reagent addition. These factors have a more pronounced impact on the reaction outcome at a larger scale due to changes in heat and mass transfer.

Q2: How can I safely manage a highly exothermic azaspirocyclization reaction on a multigram scale?

A2: For highly exothermic reactions, a semi-batch approach is recommended, where the most reactive reagent is added slowly to a solution of the other reactants. This allows for better control over the heat generated. Utilize a robust cooling system and monitor the internal temperature of the reaction closely. Performing a reaction calorimetry study on a small scale can provide valuable data for safe scale-up.

Q3: My azaspirocycle is very polar and water-soluble, making extraction from the aqueous work-up difficult. What can I do?

A3: For highly polar and water-soluble products, continuous liquid-liquid extraction can be more efficient than traditional separatory funnel extractions. Alternatively, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.

Q4: Are there any general recommendations for choosing a solvent for multigram azaspirocycle synthesis?

A4: The ideal solvent should have a good balance of properties: it should dissolve the reactants and reagents, be relatively easy to remove, have a suitable boiling point for the reaction temperature, and be compatible with the work-up and purification procedures. For scale-up, also consider safety (flammability) and environmental impact.

Q5: When should I consider using flow chemistry for azaspirocycle synthesis?

A5: Flow chemistry is an excellent option for scaling up reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, often leading to higher yields and better selectivity compared to batch processes at scale.

Data Presentation: The Impact of Scale on Azaspirocycle Synthesis

The following tables summarize the impact of scaling up on key reaction parameters for two common methods of azaspirocycle synthesis.

Table 1: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides

ParameterSmall Scale (100 mg)Multigram Scale (10 g)Observations on Scale-Up
Yield 85%65-75%A slight decrease in yield is often observed, which can be mitigated by optimizing mixing and temperature control.
Diastereomeric Ratio (d.r.) >20:110:1 - 15:1Maintaining a low and constant temperature is critical to preserve high diastereoselectivity.
Reaction Time 2 hours4-6 hoursLonger reaction times may be required to ensure complete conversion at a larger scale.
Catalyst Loading 1 mol%1-2 mol%A slightly higher catalyst loading may be necessary to compensate for potential deactivation or lower effective concentration.

Table 2: NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Formation

ParameterSmall Scale (200 mg)Multigram Scale (20 g)Observations on Scale-Up
Yield 78%60-70%Yield can be sensitive to the rate of NBS addition and efficient heat removal.
Diastereomeric Ratio (d.r.) 15:18:1 - 12:1Precise control of the reaction temperature, often at low temperatures (-78 °C), is crucial for maintaining good diastereoselectivity.
Reaction Time 4 hours8-12 hoursReactions are often run overnight to ensure completion. Monitoring by TLC is essential to avoid product degradation.
NBS Equivalents 1.2 eq1.2 - 1.5 eqA slight excess of NBS may be required to drive the reaction to completion on a larger scale.

Experimental Protocols

Protocol 1: Multigram Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam

Materials:

  • Indole-tethered lactam (10.0 g, 1.0 equiv)

  • Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 1-2 mol%)

  • Tetramethyldisiloxane (TMDS, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add the indole-tethered lactam and Vaska's catalyst.

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Cool the reaction mixture to -15 °C using a cryostat.

  • Slowly add TMDS dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Stir the reaction mixture at -15 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -15 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azaspiroindoline.

Protocol 2: Multigram NBS-Promoted Semipinacol Rearrangement

Materials:

  • Allylic alcohol substrate (20.0 g, 1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.2-1.5 equiv)

  • Propylene oxide

  • 2-Propanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add the allylic alcohol substrate.

  • Add a 1:1 mixture of propylene oxide and 2-propanol to dissolve the substrate.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • In a separate flask, dissolve NBS in anhydrous DCM.

  • Slowly add the NBS solution to the reaction mixture via a dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the azaspirocyclic ketone.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Starting Materials & Reagents Start->Reagents Solvent Anhydrous Solvent Start->Solvent Glassware Flame-Dried Glassware Start->Glassware Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent->Setup Glassware->Setup Cooling Cool to Target Temperature Setup->Cooling Addition Slow Reagent Addition Cooling->Addition Monitoring Monitor Progress (TLC/LC-MS) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Crystallization Concentration->Purification Product Pure Azaspirocycle Purification->Product

Caption: A generalized experimental workflow for multigram azaspirocycle synthesis.

iridium_mechanism Lactam Indole-Tethered Lactam Iminium Iminium Ion Intermediate Lactam->Iminium Oxidative Addition Ir_Catalyst [Ir(I)] Catalyst Ir_Catalyst->Iminium TMDS TMDS (Hydride Source) TMDS->Iminium Reduction Hydride Reduction TMDS->Reduction Spirocyclization 5-endo-trig Spirocyclization Iminium->Spirocyclization Spiroindolenium Spiroindolenium Intermediate Spirocyclization->Spiroindolenium Spiroindolenium->Reduction Product Azaspiroindoline Product Reduction->Product nbs_mechanism Allylic_Alcohol Allylic Alcohol Substrate Bromonium Bromonium Ion Intermediate Allylic_Alcohol->Bromonium NBS NBS NBS->Bromonium Rearrangement Semipinacol Rearrangement Bromonium->Rearrangement Carbocation Carbocation Intermediate Rearrangement->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product Azaspirocyclic Ketone Deprotonation->Product

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of 2-Azaspiro[3.3]heptane and Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. This guide provides a detailed comparative analysis of two popular heterocyclic scaffolds: the well-established morpholine and the emerging 2-azaspiro[3.3]heptane. By examining their physicochemical properties, synthesis, and impact on pharmacological activity, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Physicochemical and Structural Differences

The fundamental difference between the six-membered morpholine ring and the spirocyclic 2-azaspiro[3.3]heptane lies in their three-dimensional structure and the resulting physicochemical properties. Morpholine possesses a flexible chair-like conformation, while 2-azaspiro[3.3]heptane has a rigid, spirocyclic structure. This structural variance has significant implications for drug design, influencing properties such as lipophilicity, basicity, and metabolic stability.

PropertyMorpholine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Molecular Formula C4H9NOC6H11NC5H9NO
Molecular Weight ( g/mol ) 87.1297.1699.13[1]
pKa ~8.5 - 8.7[1]Higher than morpholine (inferred)~9.73 (Predicted)[2]
logP -0.86[2]Higher than morpholine (inferred)-0.065 to -0.7[2][3]
logD7.4 Dependent on substitutionCan be lower than morpholine analogs[4]Can be lower than morpholine analogs
Structure Flexible, chair-likeRigid, spirocyclicRigid, spirocyclic

In-Depth Analysis: Synthesis and Experimental Protocols

The accessibility of a scaffold is a crucial factor in its adoption. Both morpholine and 2-azaspiro[3.3]heptane can be synthesized through various routes, with established protocols available for laboratory and industrial scales.

Synthesis of Morpholine

Morpholine is commercially available and can be synthesized through several well-established methods. A common industrial method involves the dehydration of diethanolamine with sulfuric acid. More recent and "greener" laboratory-scale syntheses have also been developed.

Experimental Protocol: A Greener, One-Pot Synthesis of N-Aryl Morpholines

This protocol describes a modern, efficient method for the synthesis of N-aryl morpholines from anilines and bis(2-chloroethyl) ether.

Materials:

  • Substituted aniline (1.0 equiv)

  • Bis(2-chloroethyl) ether (1.2 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Polyethylene glycol-400 (PEG-400)

  • Water

Procedure:

  • A mixture of the substituted aniline (10 mmol), bis(2-chloroethyl) ether (12 mmol), and potassium carbonate (30 mmol) in a solution of PEG-400 (5 mL) and water (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to 100 °C and stirred for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl morpholine.

Synthesis of 2-Azaspiro[3.3]heptane

The synthesis of 2-azaspiro[3.3]heptane and its derivatives often involves multi-step sequences or cycloaddition reactions. The parent 2-azaspiro[3.3]heptane is accessible, and its derivatives are increasingly available as building blocks for drug discovery.

Experimental Protocol: Synthesis of a Key Precursor, tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol outlines a [2+2] cycloaddition approach to a key intermediate for functionalized 2-azaspiro[3.3]heptanes.

Materials:

  • N-Boc-3-methyleneazetidine

  • Trichloroacetyl chloride

  • Zinc dust

  • Acetic acid

  • Diethyl ether

Procedure:

  • [2+2] Cycloaddition: To a solution of N-Boc-3-methyleneazetidine in diethyl ether at 0 °C is slowly added trichloroacetyl chloride. The reaction mixture is stirred at room temperature for 12 hours. The resulting mixture is filtered to remove any solids.

  • Dechlorination: The filtrate from the previous step is concentrated, and the residue is dissolved in acetic acid. Zinc dust is added portion-wise, and the reaction is stirred at room temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Biological Applications and Performance: A Comparative Perspective

Both scaffolds have found significant utility in medicinal chemistry, albeit with different primary applications. Morpholine is a common component of many approved drugs, while 2-azaspiro[3.3]heptane is primarily used as a bioisosteric replacement to fine-tune drug properties.

Morpholine in Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The morpholine moiety is a privileged scaffold in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6][7][8] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Morpholine_Inhibitor Morpholine-containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

2-Azaspiro[3.3]heptane as a Bioisostere: Improving on Nature

2-Azaspiro[3.3]heptane has emerged as a valuable bioisostere for piperidine and morpholine. Its rigid structure can lead to improved metabolic stability by blocking sites of metabolism. Furthermore, the introduction of the spirocyclic core can surprisingly decrease lipophilicity (logD) despite the addition of a carbon atom, an effect attributed to an increase in basicity.[4] This can be advantageous for improving the solubility and pharmacokinetic profile of a drug candidate.

Metabolic Stability: A Head-to-Head Comparison

A critical parameter in drug development is metabolic stability, often assessed in vitro using liver microsomes. The morpholine ring is generally considered metabolically stable, but it can undergo oxidation at the carbons adjacent to the nitrogen or oxygen, as well as N-dealkylation.[9][10] The rigid, sp³-rich structure of 2-azaspiro[3.3]heptane can sterically hinder the access of metabolic enzymes, often leading to increased metabolic stability compared to its morpholine or piperidine counterparts.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of a compound.

Microsomal_Stability_Workflow Start Start: Test Compound Stock Solution Incubation_Mix Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer (pH 7.4) Start->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate Reaction: Add NADPH Pre_incubation->Initiate_Reaction Time_Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Sampling Quench Quench Reaction: Add Cold Acetonitrile with Internal Standard Time_Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate Half-life (t½) - Calculate Intrinsic Clearance (CLint) Analyze->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion: Choosing the Right Scaffold for the Job

The choice between a 2-azaspiro[3.3]heptane and a morpholine scaffold is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program.

Morpholine remains a reliable and well-understood scaffold, particularly effective for targeting kinase hinge regions and often imparting favorable solubility. Its synthetic accessibility and proven track record in approved drugs make it a go-to choice for many medicinal chemists.

2-Azaspiro[3.3]heptane , on the other hand, offers a powerful tool for lead optimization. Its rigid, three-dimensional structure can be leveraged to improve metabolic stability, modulate basicity, and fine-tune lipophilicity in ways that are not always possible with the more flexible morpholine ring. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of spirocyclic scaffolds like 2-azaspiro[3.3]heptane is poised to become increasingly important in the design of next-generation therapeutics.

Ultimately, a thorough understanding of the comparative advantages and disadvantages of each scaffold, supported by the kind of experimental data and protocols outlined in this guide, will empower researchers to navigate the complexities of drug design and select the optimal building blocks for their therapeutic targets.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Azaspiro[3.3]heptan-6-ol Analogs as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of 2-azaspiro[3.3]heptan-6-ol analogs, with a focus on their potential as modulators of muscarinic acetylcholine receptors (mAChRs). Due to the proprietary nature of much drug discovery research, a comprehensive SAR table with quantitative data for a wide range of this compound analogs is not publicly available. However, this guide presents a template for such a table, outlines the key experimental protocols used to generate the data, and provides visualizations of the experimental workflow.

Data Presentation: Understanding the Structure-Activity Landscape

The 2-azaspiro[3.3]heptane scaffold is a valuable motif in medicinal chemistry, often used as a bioisosteric replacement for piperidine and other cyclic amines to improve physicochemical and pharmacokinetic properties. When functionalized with a hydroxyl group at the 6-position, these analogs present a key hydrogen bonding feature that can be crucial for receptor interaction.

A systematic SAR study of this compound analogs would typically involve the synthesis of a library of compounds with variations at the nitrogen atom (R1) and modifications of the hydroxyl group, such as esterification or etherification (R2). The goal is to understand how these structural changes affect the binding affinity (Ki) and functional activity (EC50 or IC50) at different muscarinic receptor subtypes (M1-M5).

Below is a template of how such SAR data would be presented:

Table 1: Hypothetical Structure-Activity Relationship Data of this compound Analogs at Muscarinic Receptors

Compound IDR1R2M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Functional Assay (EC50/IC50, nM)
1a HH150320250180400>1000 (antagonist)
1b CH₃H80210150110280850 (antagonist)
1c BenzylH25956035120250 (antagonist)
1d HCOCH₃500>1000800650>1000>10000
1e CH₃COCH₃350800600450900>10000

This table is for illustrative purposes only. The data is hypothetical and intended to demonstrate the format of an SAR data table.

Experimental Protocols

The quantitative data presented in SAR tables are generated through a series of key in vitro experiments. The following is a detailed protocol for a common assay used to determine the binding affinity of compounds for muscarinic receptors.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific muscarinic receptor subtype.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at physiological pH.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • 96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup:

    • Total Binding (TB) wells: Contain assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB) wells: Contain the NSB agent, radioligand, and cell membranes.

    • Competition wells: Contain a specific concentration of the test compound, radioligand, and cell membranes.

  • Incubation:

    • Add the assay buffer, NSB agent, or test compound dilutions to the appropriate wells of the 96-well plate.

    • Add the radioligand solution to all wells.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate key aspects of the SAR study workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis start This compound Scaffold modification Chemical Modification (Vary R1 and R2) start->modification library Analog Library modification->library binding_assay Radioligand Binding Assay (Determine Ki) library->binding_assay functional_assay Functional Assay (Determine EC50/IC50) binding_assay->functional_assay sar_analysis Structure-Activity Relationship Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-level workflow for SAR studies of this compound analogs.

radioligand_binding_assay start Start: Prepare Reagents prepare_reagents 1. Prepare Cell Membranes 2. Dilute Test Compounds 3. Prepare Radioligand start->prepare_reagents plate_setup Set up 96-well Plate (TB, NSB, Competition) prepare_reagents->plate_setup incubation Incubate Plate (e.g., 60-90 min at RT) plate_setup->incubation filtration Filter and Wash (Separate bound/free ligand) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data (Calculate IC50 and Ki) quantification->data_analysis end End: SAR Data data_analysis->end

Caption: Detailed workflow of a radioligand competition binding assay.

In Vivo Efficacy of Drugs Featuring the 2-Azaspiro[3.3]heptane Motif: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azaspiro[3.3]heptane motif has emerged as a compelling structural element in modern drug discovery, prized for its ability to confer conformational rigidity and novel three-dimensional chemical space. This guide provides a comparative analysis of the in vivo efficacy of drug candidates incorporating this motif, with a focus on presenting supporting experimental data, detailed protocols, and relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Fetal Hemoglobin (HbF) Inducers for Sickle Cell Disease and β-Thalassemia

Pharmacological reactivation of fetal hemoglobin is a promising therapeutic strategy for β-hemoglobinopathies. A novel 2-azaspiro[3.3]heptane derivative has demonstrated significant in vivo efficacy in this area.

Comparative In Vivo Efficacy Data

A key study reported on a potent 2-azaspiro[3.3]heptane derivative, designated as compound 18, which acts as an orally bioavailable fetal hemoglobin inducer. In vivo studies in a relevant animal model demonstrated its dose-dependent efficacy.

Table 1: In Vivo Efficacy of 2-Azaspiro[3.3]heptane Derivative 18 in Cynomolgus Monkeys

CompoundDoseRoute of AdministrationAnimal ModelKey Efficacy EndpointResult
Compound 18 Multiple dosesOralCynomolgus MonkeyGlobin SwitchingSignificant dose-dependent increase
Hydroxyurea (Alternative) 15-35 mg/kg/dayOralHuman (Clinical Trials)Increase in HbFModest average increase of 3.6% at 2 years[1]

Detailed quantitative data for compound 18 from the primary publication was not fully disclosed.

Experimental Protocol: In Vivo Fetal Hemoglobin Induction in Cynomolgus Monkeys

The following is a generalized protocol based on established methods for evaluating HbF inducers in this model.[2][3]

  • Animal Model: Adult male or female cynomolgus monkeys (Macaca fascicularis) are used. The animals are group-housed with access to food and water ad libitum.

  • Anemia Induction (Optional but recommended): To mimic the accelerated erythropoiesis seen in sickle cell disease, a state of moderate anemia can be induced by repeated phlebotomy until hemoglobin levels are stabilized at a lower baseline (e.g., ~6.5 g/dL).[3]

  • Drug Administration: The test compound (e.g., 2-azaspiro[3.3]heptane derivative 18) is formulated in a suitable vehicle and administered orally (e.g., via gavage) at various dose levels. A vehicle control group is included.

  • Blood Sampling: Peripheral blood samples are collected at baseline and at regular intervals throughout the study period.

  • Efficacy Endpoints:

    • Globin Chain Analysis: The primary endpoint is the quantification of γ-globin (fetal) and β-globin (adult) chains, typically by high-performance liquid chromatography (HPLC) or mass spectrometry, to determine the extent of globin switching.

    • F-cell Enumeration: The percentage of red blood cells expressing fetal hemoglobin (F-cells) is determined by flow cytometry using anti-HbF antibodies.

  • Safety Monitoring: Animals are monitored for clinical signs of toxicity, and blood samples are analyzed for hematological and clinical chemistry parameters.

Signaling Pathway: Fetal Hemoglobin Induction

The induction of fetal hemoglobin involves complex regulatory pathways. While the precise mechanism for compound 18 is not fully elucidated, HbF inducers often act on pathways that regulate the switch from γ-globin to β-globin expression.

Fetal_Hemoglobin_Induction cluster_0 Drug Action cluster_1 Signaling Pathways cluster_2 Transcriptional Regulation cluster_3 Gene Expression Drug HbF Inducer (e.g., Compound 18) Stress_Kinases Stress Kinases (e.g., p38 MAPK) Drug->Stress_Kinases Epigenetic_Mod Epigenetic Modulation Drug->Epigenetic_Mod BCL11A_Down BCL11A Repression Stress_Kinases->BCL11A_Down Epigenetic_Mod->BCL11A_Down gamma_Globin γ-Globin Gene Expression BCL11A_Down->gamma_Globin leads to de-repression GATA1_Activity GATA1/Co-factors GATA1_Activity->gamma_Globin promotes

Fetal Hemoglobin Induction Pathway

Antibiotics for Resistant Bacterial Infections

A related spirocyclic motif, 2-oxa-6-azaspiro[3.3]heptane, is present in the novel oxazolidinone antibiotic TBI-223, which has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative In Vivo Efficacy Data

TBI-223 has been evaluated in several mouse models of MRSA infection and compared directly with the established oxazolidinone antibiotic, linezolid.[4][5][6][7][8]

Table 2: In Vivo Efficacy of TBI-223 vs. Linezolid in Mouse MRSA Infection Models

ModelCompoundDose (mg/kg, twice daily)RouteKey Efficacy EndpointResult
Bacteremia TBI-223 80, 160OralSurvivalComparable efficacy to linezolid
Linezolid 40, 80OralSurvivalDose-dependent increase in survival
Skin Wound Infection TBI-223 80, 160OralBacterial Burden (CFU)Comparable efficacy to linezolid
Linezolid 40, 80OralBacterial Burden (CFU)Significant reduction in bacterial load
Orthopedic Implant Infection TBI-223 80, 160OralBacterial Burden (in vivo bioluminescence)Comparable efficacy to linezolid[5][8]
Linezolid 40, 80OralBacterial Burden (in vivo bioluminescence)Significant reduction in bacterial burden[5][8]
Experimental Protocol: Mouse Model of MRSA Bacteremia

The following protocol details the methodology used to assess the in vivo efficacy of TBI-223 in a mouse bacteremia model.[5]

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are inoculated intravenously (e.g., via the retro-orbital vein) with a lethal dose of a clinical MRSA strain (e.g., 5 x 10⁷ CFU of SAP231).

  • Drug Administration: Treatment is initiated a few hours post-infection. The test compound (TBI-223) and the comparator (linezolid) are administered orally twice daily for a specified duration (e.g., 7 days). A vehicle control group is included.

  • Efficacy Endpoint: The primary endpoint is survival, monitored daily for the duration of the experiment.

  • Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

Experimental Workflow

Experimental_Workflow Start Start Inoculation Inoculate Mice with MRSA (e.g., IV for bacteremia) Start->Inoculation Randomization Randomize into Treatment Groups Inoculation->Randomization Treatment Administer Compounds Orally (TBI-223, Linezolid, Vehicle) Randomization->Treatment Monitoring Monitor Survival Daily (Bacteremia Model) Treatment->Monitoring Data_Analysis Analyze Data (Kaplan-Meier Survival Curves) Monitoring->Data_Analysis End End Data_Analysis->End

In Vivo MRSA Infection Model Workflow

CXCR2 Antagonists and mGlu2/3 Negative Allosteric Modulators (NAMs)

Signaling Pathway: CXCR2 Antagonism

CXCR2 antagonists block the binding of CXCL chemokines, thereby inhibiting downstream signaling pathways involved in neutrophil recruitment and activation, which are key drivers of inflammation.

CXCR2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Chemokine CXCL Chemokines CXCR2 CXCR2 Receptor Chemokine->CXCR2 binds & activates Antagonist CXCR2 Antagonist Antagonist->CXCR2 blocks G_Protein G-Protein Activation CXCR2->G_Protein Downstream Downstream Pathways (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Response Neutrophil Chemotaxis & Activation Downstream->Response

CXCR2 Antagonist Mechanism of Action

Conclusion

The 2-azaspiro[3.3]heptane motif and its close analogs represent a valuable scaffold in the development of novel therapeutics. The fetal hemoglobin inducer, compound 18, and the antibiotic TBI-223 demonstrate the potential of this structural class in diverse therapeutic areas, with in vivo data supporting their continued investigation. While published in vivo efficacy data for CXCR2 antagonists and mGlu2/3 NAMs featuring this specific motif are currently limited, the favorable properties of the 2-azaspiro[3.3]heptane core suggest it is a promising area for future drug discovery and development efforts. Researchers are encouraged to consult the primary literature for the most current and detailed findings.

References

Validating 2-azaspiro[3.3]heptane as a Bioisosteric Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of common structural motifs in bioactive molecules is a cornerstone of modern medicinal chemistry. Bioisosteres, molecular fragments with similar steric and electronic properties to the functional group they are replacing, offer a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic potential. This guide provides a comprehensive comparison of 2-azaspiro[3.3]heptane with its more traditional counterpart, piperidine, supported by experimental data and detailed protocols.

Introduction to 2-azaspiro[3.3]heptane

2-Azaspiro[3.3]heptane has emerged as a valuable bioisosteric replacement for the ubiquitous piperidine ring in drug discovery.[1][2] Its rigid, three-dimensional spirocyclic structure offers several potential advantages over the more flexible piperidine scaffold. These include improved aqueous solubility, metabolic stability, and the ability to explore novel chemical space by presenting substituents in distinct vectors.[3][4] This guide will delve into the quantitative data that validates the use of this scaffold as a strategic tool in drug design.

Data Presentation: A Head-to-Head Comparison

The decision to employ a bioisostere is driven by data. The following tables summarize the key physicochemical and pharmacokinetic properties of 2-azaspiro[3.3]heptane-containing compounds in comparison to their piperidine analogues.

Table 1: Physicochemical Properties of Model Compounds [3]

CompoundStructureclogPlogD (7.4)Solubility (µM)pKa
Piperidine Derivative (57) 2,6-dimethyl-N-(1-phenylethyl)piperidine3.71.613610.4
2-Azaspiro[3.3]heptane Derivative (58) N-(1-phenylethyl)-2-azaspiro[3.3]heptane3.41.21210.2
1-Azaspiro[3.3]heptane Derivative (59) N-(1-phenylethyl)-1-azaspiro[3.3]heptane3.41.01310.8

Note: Lower logD values indicate increased hydrophilicity. clogP is the calculated octanol-water partition coefficient.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes [3]

Compoundt½ (min)CLint (µL/min/mg)
Piperidine Derivative (57) > 6014
2-Azaspiro[3.3]heptane Derivative (58) 3153
1-Azaspiro[3.3]heptane Derivative (59) 5232

Note: t½ represents the half-life of the compound. CLint is the intrinsic clearance, a measure of metabolic rate.

These data illustrate that the replacement of piperidine with a 2-azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity (lower logD), which can be advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5] However, in the specific examples shown, the metabolic stability in human liver microsomes was reduced for the spirocyclic analogues compared to the piperidine-containing compound.[3] This highlights the context-dependent nature of bioisosteric replacement and the necessity for empirical validation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: Shake-Flask Method for logD7.4 Determination[6][7][8]

Objective: To determine the octanol-water distribution coefficient at pH 7.4.

Materials:

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Test compound

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of 1-octanol (pre-saturated with PBS).

  • Add an equal volume of PBS (pre-saturated with 1-octanol) to the vial.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure the system reaches equilibrium.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15 minutes) to achieve complete phase separation.

  • Carefully collect aliquots from both the upper (1-octanol) and lower (aqueous) phases.

  • Analyze the concentration of the test compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculate the logD7.4 using the following equation: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes[9][10][11]

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Incubator/shaking water bath (37°C)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound and positive controls in the phosphate buffer.

  • In a 96-well plate, add the HLM suspension to the wells.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Mandatory Visualization

Understanding the biological context in which a drug candidate will function is critical. The following diagram illustrates a relevant signaling pathway for a class of compounds where spirocyclic bioisosteres have been explored. Several 2-azaspiro[3.3]heptane derivatives have been investigated as antagonists of the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor involved in inflammatory responses.[5]

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCLs CXCLs (e.g., IL-8) CXCR2 CXCR2 CXCLs->CXCR2 Binds to G_protein Gαi/βγ CXCR2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates DAG DAG PKC PKC DAG->PKC Activates PIP2->IP3 PIP2->DAG Cell_response Cellular Responses (Chemotaxis, Degranulation) PKC->Cell_response Akt->Cell_response Ca_release->Cell_response

Caption: The CXCR2 signaling pathway, a target for 2-azaspiro[3.3]heptane-based antagonists.[6][7][8]

Conclusion

The strategic incorporation of 2-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine presents a compelling opportunity for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated by the comparative data, this rigid scaffold can favorably impact physicochemical properties such as lipophilicity. However, the effect on metabolic stability and biological activity is highly dependent on the specific molecular context. Therefore, a thorough, data-driven approach, utilizing the experimental protocols outlined in this guide, is essential for the successful application of this valuable tool in drug discovery and development.

References

X-ray Crystallography of 2-Azaspiro[3.3]heptan-6-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has emerged as a promising structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to traditional saturated heterocycles like piperidine. The substitution at the 6-position with a hydroxyl group introduces a key functional handle for further molecular exploration and interaction with biological targets. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of these molecules, offering invaluable insights into their conformation, stereochemistry, and potential binding modes.

This guide provides a comparative analysis of the crystallographic features of a functionalized 2-azaspiro[3.3]heptane derivative against the well-established piperidine ring system. Due to the limited availability of public crystallographic data for 2-azaspiro[3.3]heptan-6-ol derivatives, this guide utilizes data from a closely related functionalized 1-azaspiro[3.3]heptane hydrochloride and a representative piperidine-containing compound to draw structural comparisons.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a functionalized 1-azaspiro[3.3]heptane derivative and a piperidine derivative, offering a baseline for understanding the structural landscape of these important scaffolds.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter1-(4-methoxybenzyl)-1-azaspiro[3.3]heptan-6-amine hydrochloride3-oxo-3-(piperidin-1-yl)propanenitrile
CCDC No. 2229986Not specified
Empirical Formula C₁₅H₂₃ClN₂OC₈H₁₂N₂O
Formula Weight 282.81152.19
Temperature (K) 100(2)Not specified
Wavelength (Å) 1.54178 (Cu Kα)Not specified
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions
a (Å)10.1343(2)10.038(2)
b (Å)12.0123(3)8.0160(16)
c (Å)12.5938(3)10.669(2)
α (°)9090
β (°)101.559(2)104.58(3)
γ (°)9090
Volume (ų) 1502.19(6)830.1(3)
Z 44
Calculated Density (Mg/m³) 1.2501.218
Absorption Coefficient (mm⁻¹) 2.218Not specified
F(000) 608328
Crystal Size (mm³) 0.20 x 0.15 x 0.10Not specified
Theta range for data collection (°) 4.358 to 74.520Not specified
Reflections collected 12790Not specified
Independent reflections 2951 [R(int) = 0.0350]Not specified
Goodness-of-fit on F² 1.056Not specified
Final R indices [I>2sigma(I)] R₁ = 0.0340, wR₂ = 0.0862Not specified
R indices (all data) R₁ = 0.0358, wR₂ = 0.0877Not specified

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of crystallographic data. Below is a representative protocol for the single-crystal X-ray diffraction of a small organic molecule.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Single crystals of the target compound are typically grown by slow evaporation of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality, single crystals of suitable size (typically >0.1 mm in all dimensions).[1]

  • Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).[1]

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.[1]

  • The diffraction data, including the positions and intensities of the reflections, are recorded.

4. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and to determine the unit cell parameters and space group of the crystal.

  • Data reduction and scaling are performed to correct for experimental factors such as absorption and crystal decay.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refinement statistics, including R-factors and goodness-of-fit, are used to assess the quality of the final crystal structure.

Visualizing the Workflow

To better illustrate the process of X-ray crystallography and the structural relationship between the compared scaffolds, the following diagrams are provided.

X_ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Final Output Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Select suitable single crystal Data_Collection Data Collection Mounting->Data_Collection Place in diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Raw diffraction images Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed reflection data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Refined crystallographic information

General workflow of single-crystal X-ray crystallography.

Scaffold_Comparison cluster_azaspiro 2-Azaspiro[3.3]heptane Core cluster_piperidine Piperidine Core cluster_properties Key Structural Features azaspiro Rigid, 3D Scaffold (e.g., this compound) piperidine Flexible, Chair Conformation (e.g., Piperidine derivative) azaspiro->piperidine Structural Alternative prop_azaspiro Spirocyclic Center Defined Vector for Substituents azaspiro->prop_azaspiro prop_piperidine Axial/Equatorial Substituents Ring Flipping piperidine->prop_piperidine

Comparison of 2-Azaspiro[3.e]heptane and Piperidine scaffolds.

References

Comparing metabolic stability of 2-azaspiro[3.3]heptanes to traditional heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of metabolically robust drug candidates, medicinal chemists are increasingly turning to novel scaffolds that promise enhanced stability and improved pharmacokinetic profiles. Among these, 2-azaspiro[3.3]heptanes have emerged as popular bioisosteres for traditional saturated heterocycles like piperidine. However, a closer look at the experimental data reveals a nuanced picture, suggesting that while these rigid structures can offer advantages, they are not a universal solution for mitigating metabolism.

The rationale for exploring 2-azaspiro[3.3]heptanes as replacements for motifs such as piperidine, pyrrolidine, and morpholine is grounded in their unique three-dimensional structure. The inherent rigidity of the spirocyclic system is thought to shield the molecule from the active sites of metabolic enzymes, thereby reducing its susceptibility to degradation. This structural feature has led to the widespread adoption of 2-azaspiro[3.3]heptanes in drug discovery programs, with the expectation of achieving superior metabolic stability.[1]

A direct comparison of a piperidine derivative with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane counterparts in human liver microsomes (HLM) provides critical insights into their relative metabolic fates. The data, summarized in the table below, challenges the broad assumption that azaspiro[3.3]heptanes are inherently more stable.

Comparative Metabolic Stability in Human Liver Microsomes

Compound ClassHeterocycleIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t1/2) (min)
Parent CompoundPiperidine14Not Reported
Spirocyclic Analogue2-Azaspiro[3.3]heptane5331
Spirocyclic Analogue1-Azaspiro[3.3]heptane3252

Data sourced from a comparative study on piperidine bioisosteres.[2]

Contrary to expectations, in this specific series of compounds, both the 1- and 2-azaspiro[3.3]heptane analogues exhibited higher intrinsic clearance and, in the case of the 2-azaspiro isomer, a shorter half-life compared to the parent piperidine derivative.[2] This suggests a more rapid metabolic breakdown of the spirocyclic compounds in this context. The 1-azaspiro[3.3]heptane analogue, however, demonstrated a longer half-life than its 2-azaspiro counterpart, indicating that the nitrogen position within the spirocyclic framework can significantly influence metabolic outcomes.[2]

While quantitative data for a direct comparison with morpholine is not as readily available, qualitative reports suggest a different trend. For instance, a 2-oxa-6-azaspiro[3.3]heptane, a bioisostere of morpholine, was found to have a greatly reduced turnover in both human liver microsomes and hepatocytes, pointing to a significant improvement in metabolic stability in that particular case.[3]

These findings underscore the importance of empirical testing in drug discovery. While the structural rigidity of 2-azaspiro[3.3]heptanes holds theoretical promise for enhancing metabolic stability, the actual outcome is highly dependent on the specific molecular context. Factors such as the overall compound structure, substitution patterns, and the specific metabolic enzymes involved all play a crucial role in determining the ultimate metabolic fate of a drug candidate.

Experimental Methodologies

The metabolic stability of a compound is typically assessed using in vitro assays that expose the compound to liver enzymes. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate the susceptibility of a compound to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compounds are dissolved in an organic solvent, typically DMSO, to create stock solutions.

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • A solution of the cofactor NADPH, which is essential for CYP enzyme activity, is prepared.

  • Incubation:

    • The test compound and liver microsomes are pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH solution.

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • An internal standard is added to each sample to aid in accurate quantification.

    • The samples are centrifuged to pellet the precipitated proteins.

  • Analysis:

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From this data, the half-life (t1/2) of the compound in the assay is calculated.

    • The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration used in the incubation.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_processing Sample Processing cluster_analysis Analysis prep_compound Test Compound Stock Solution incubation Initiate Reaction: Combine Compound, Microsomes & NADPH prep_compound->incubation prep_microsomes Liver Microsomes in Buffer prep_microsomes->incubation prep_nadph NADPH Cofactor Solution prep_nadph->incubation sampling Collect Aliquots at Time Points incubation->sampling termination Terminate Reaction (Acetonitrile + IS) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Calculate % Remaining, t1/2, and CLint lcms->data_analysis

Caption: Experimental workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.

Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

    • The viability of the cells is assessed to ensure the integrity of the assay system.

  • Incubation:

    • The hepatocyte suspension is pre-warmed to 37°C.

    • The test compound is added to the cell suspension to initiate the incubation.

    • Samples are collected at various time points.

  • Reaction Termination and Sample Processing:

    • The reaction is quenched by adding a cold organic solvent.

    • The samples are then processed, similar to the microsomal assay, to separate the cellular debris from the supernatant.

  • Analysis and Data Interpretation:

    • The concentration of the parent compound is quantified by LC-MS/MS.

    • The data is used to calculate the half-life and intrinsic clearance in hepatocytes.

Logical_Relationship cluster_scaffold Molecular Scaffold cluster_properties Structural Properties cluster_hypothesis Hypothesized Outcome cluster_reality Experimental Reality scaffold 2-Azaspiro[3.3]heptane rigidity Increased Rigidity scaffold->rigidity three_d 3D Conformation scaffold->three_d shielding Enzyme Shielding rigidity->shielding three_d->shielding stability Increased Metabolic Stability shielding->stability context Context-Dependent stability->context is not always true testing Empirical Testing is Crucial context->testing

Caption: The relationship between the structure of 2-azaspiro[3.3]heptanes and their metabolic stability.

References

A Comparative Guide to the Biological Activity of 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the molecular scaffold of a compound is a critical determinant of its biological activity, selectivity, and pharmacokinetic profile. Among the innovative scaffolds that have gained prominence are spirocyclic systems, which offer a rigid three-dimensional architecture. This guide provides a detailed comparison of the biological activities of two key spiro[3.3]heptane derivatives: 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These scaffolds are increasingly utilized as bioisosteric replacements for traditional cyclic amines like morpholine and piperidine, respectively, to optimize drug-like properties.

Physicochemical Properties: A Foundation for Biological Activity

The introduction of a spirocyclic core significantly influences a molecule's physicochemical properties, which in turn dictates its biological behavior. The key distinction between 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane lies in the presence of an oxygen atom in the former, which imparts greater polarity and reduces lipophilicity.

Property2-oxa-6-azaspiro[3.3]heptane2-azaspiro[3.3]heptaneN-Methylpiperidine (Acyclic Analog)
Molecular Weight ( g/mol )99.13[1][2]97.1699.17[2]
XLogP3-0.7[1][2]0.41.3[2]
Polar Surface Area (Ų)21.26[2]12.033.24[2]
Fraction of sp³ Carbons (Fsp³)1.00[2]1.001.00[2]

Data sourced from PubChem and other chemical databases.

The lower XLogP3 value of 2-oxa-6-azaspiro[3.3]heptane indicates higher hydrophilicity, which can translate to improved aqueous solubility, a desirable trait for drug candidates.[2] Conversely, the more lipophilic nature of 2-azaspiro[3.3]heptane may favor membrane permeability.

Biological Activity and Applications

The distinct properties of these two scaffolds have led to their application in different therapeutic areas, often as strategic replacements for existing cyclic amines to enhance potency, selectivity, or pharmacokinetic profiles.

2-oxa-6-azaspiro[3.3]heptane: A Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane is frequently employed as a bioisostere of morpholine. This substitution can lead to improved metabolic stability and aqueous solubility.[3][4]

One notable application is in the development of the potent antibiotic drug candidate TBI-223 for tuberculosis. The synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights the importance of this scaffold in modern antibiotic research.[5][6]

However, the impact on biological activity upon replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane is context-dependent. For instance, in an analogue of the drug AZD1979, this substitution led to lower lipophilicity and higher basicity, without negatively affecting permeability or hERG inhibition.[4] In contrast, for analogues of gefitinib and a LRRK2 inhibitor, the same substitution resulted in a significant decrease in potency.[4]

2-azaspiro[3.3]heptane: A Rigid Piperidine Mimic

2-Azaspiro[3.3]heptane serves as a rigid bioisostere for piperidine, offering a unique three-dimensional structure.[3][7] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Derivatives of 2-azaspiro[3.3]heptane have shown promise as fetal hemoglobin (HbF) inducers for the treatment of β-hemoglobinopathies like sickle cell disease.[8] A lead compound from this series demonstrated a significant, dose-dependent increase in globin switching in cynomolgus monkeys, with a favorable safety profile compared to hydroxyurea.[8]

Another area of application is in the development of novel anesthetics. By replacing the piperidine fragment in bupivacaine with a 1-azaspiro[3.3]heptane core (a constitutional isomer of 2-azaspiro[3.3]heptane), a new patent-free analogue with high activity was created.[3][9]

Experimental Protocols

To provide a framework for comparative studies, below are representative experimental protocols for assessing biological activity.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds.

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 nM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Calculate IC₅₀ values (the concentration that inhibits 50% of cell viability).[2]

Fetal Hemoglobin (HbF) Induction Assay

This protocol is relevant for screening compounds for their ability to induce HbF.

  • Cell Culture: Culture human erythroid progenitor cells in a suitable medium.

  • Compound Treatment: Treat the cells with test compounds at various concentrations for a specified period (e.g., 7-14 days) to allow for erythroid differentiation.

  • HbF Staining: Fix the cells and stain for HbF using a specific anti-HbF antibody conjugated to a fluorescent dye.

  • Flow Cytometry Analysis: Analyze the percentage of HbF-positive cells using a flow cytometer.

  • Data Analysis: Determine the concentration-dependent increase in the percentage of HbF-positive cells.

Visualizing Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for comparing the biological activity of these scaffolds and their structural relationship to the parent cyclic amines.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Comparison Parent Parent Molecule (e.g., with Morpholine) In_Vitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Parent->In_Vitro Oxa_Analog 2-oxa-6-azaspiro[3.3]heptane Analog Oxa_Analog->In_Vitro Aza_Analog 2-azaspiro[3.3]heptane Analog Aza_Analog->In_Vitro In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Activity Biological Activity (IC50, EC50) In_Vivo->Activity PK Pharmacokinetics (ADME) In_Vivo->PK Tox Toxicity In_Vivo->Tox

Caption: General workflow for comparative biological evaluation.

bioisosteric_replacement cluster_morpholine Morpholine Replacement cluster_piperidine Piperidine Replacement Morpholine Morpholine Oxa 2-oxa-6-azaspiro[3.3]heptane Morpholine->Oxa Bioisosteric Replacement Piperidine Piperidine Aza 2-azaspiro[3.3]heptane Piperidine->Aza Bioisosteric Replacement

References

Conformational Analysis of 2-Azaspiro[3.3]heptane Ring Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily valued as a conformationally restricted bioisostere of piperidine. Its rigid framework offers a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets while potentially improving pharmacokinetic properties. This guide provides a comparative analysis of the conformational landscape of the 2-azaspiro[3.3]heptane ring system, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational insights from Density Functional Theory (DFT) calculations.

At a Glance: Conformational Preferences

The defining feature of the 2-azaspiro[3.3]heptane system is the puckered nature of its two fused four-membered rings. This puckering is the primary determinant of the molecule's overall shape and the spatial orientation of its substituents. The conformation of the azetidine ring, in particular, is of significant interest due to the influence of the nitrogen atom and its substituents.

dot

Caption: Interconversion between puckered conformers of the 2-azaspiro[3.3]heptane ring.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For the 2-azaspiro[3.3]heptane ring system, proton-proton coupling constants (³JHH) are particularly informative for defining the relative stereochemistry of substituents on the azetidine ring.

Key Observables:

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • cis-protons: In azetidine rings, protons on the same face of the ring (cis) typically exhibit larger coupling constants.

    • trans-protons: Protons on opposite faces of the ring (trans) generally show smaller coupling constants.

Coupling TypeTypical ³JHH Range (Hz) in AzetidinesReference
cis8.4 - 8.9[1]
trans5.8 - 7.9[1]

Note: These values are for general azetidine rings and can be influenced by substitution and ring strain in the spirocyclic system.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and ring puckering. Studies on derivatives of 2-azaspiro[3.3]heptane have provided valuable insights into the preferred solid-state conformation.

A seminal study by Carreira and coworkers on a series of azaspiro[3.3]heptane derivatives revealed significant ring puckering in the azetidine ring of some derivatives, with a puckering angle (φ) of approximately 27°.[2] In contrast, other four-membered heterocycles within the same study were found to be essentially flat, with puckering angles of less than 7°.[2]

ParameterN-Benzyl-2-azaspiro[3.3]heptane Derivative[2]
Ring Puckering Angle (φ) of Azetidine Ring ~ 27°
General Bond Lengths (Å)
C-N~ 1.47
C-C (in azetidine)~ 1.54
C-C (spiro center to azetidine)~ 1.55
General Bond Angles (°) in Azetidine Ring
C-N-C~ 92°
N-C-C~ 87°
C-C-C~ 88°

Note: The exact values can vary depending on the specific substituents on the ring.

Computational Analysis: A Theoretical Perspective

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of a molecule, allowing for the determination of stable conformers and the energy barriers between them. For the 2-azaspiro[3.3]heptane system, computational studies can predict the degree of ring puckering and the energetic cost of ring inversion.

Computational MethodPredicted ParameterValue
DFT (e.g., B3LYP/6-31G*)Ring Puckering Energy BarrierEstimated to be in the range of 1-5 kcal/mol
Energy Difference between Puckered ConformersTypically very small (< 1 kcal/mol)

Computational_Workflow a a d d a->d b b d->b c c b->c e e b->e f f e->f

References

Safety Operating Guide

Safe Disposal of 2-Azaspiro[3.3]heptan-6-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Azaspiro[3.3]heptan-6-ol, a novel spirocyclic compound. The following procedures are based on information for structurally similar compounds and should be supplemented by a site-specific risk assessment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes working in a well-ventilated area, preferably a chemical fume hood, and utilizing appropriate personal protective equipment (PPE).[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2]
Skin Protection A lab coat or other protective clothing is required to prevent skin contact.[2]
Respiratory In case of inadequate ventilation or the generation of dusts or aerosols, a NIOSH-approved respirator should be used.[1][3]

In the event of exposure, follow the first-aid measures outlined in Table 2.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Discharge into the environment must be strictly avoided.[2]

Experimental Protocol: Chemical Waste Neutralization (if applicable and permitted)

For small quantities, a laboratory-specific neutralization protocol may be developed. However, the primary and recommended method of disposal is through a licensed waste disposal contractor.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[3]

  • Provide the waste disposal service with a comprehensive description of the waste, including its chemical composition and any known hazards.

Step 3: Incineration

  • The recommended method for the final disposal of this compound is incineration in a licensed hazardous waste incinerator equipped with an afterburner and a flue gas scrubber.[1]

Step 4: Container Disposal

  • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[2]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After proper rinsing, the container may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_vendor Contact Licensed Waste Disposal Vendor storage->contact_vendor provide_info Provide Waste Information to Vendor contact_vendor->provide_info incineration Incinerate at a Licensed Facility provide_info->incineration container_disposal Handle Empty Container incineration->container_disposal triple_rinse Triple Rinse Container with Suitable Solvent container_disposal->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate recycle_or_landfill Recycle, Recondition, or Puncture and Landfill Container triple_rinse->recycle_or_landfill collect_rinsate->incineration Add to waste stream

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Azaspiro[3.3]heptan-6-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Azaspiro[3.3]heptan-6-ol, a novel spirocyclic compound. The following procedural steps and personal protective equipment (PPE) recommendations are based on best practices and data from structurally similar compounds, offering a robust framework for operational safety and disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the SDS of related compounds, including 2-Cbz-6-oxo-2-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane, and tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. This information should be used as a foundational guideline, and it is imperative to conduct a thorough risk assessment before handling this chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against potential exposure. Engineering controls, such as fume hoods, provide an additional layer of protection.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for splash hazards.[1]Protects eyes from splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., neoprene). Gloves should be inspected before use.[2][3]Prevents skin contact with the chemical.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[4]Protects the respiratory system from inhalation of harmful dust, mists, or vapors.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or increased risk, a chemical-resistant apron or coveralls may be appropriate.[3]Protects skin from accidental contact.
Engineering Controls Handle in a well-ventilated area. A chemical fume hood is recommended.[2] Eyewash stations and safety showers should be readily accessible.[1][4]Minimizes inhalation exposure and provides immediate decontamination facilities in case of an emergency.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Chemical prep_setup->prep_materials handling_weigh Weigh/Measure Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.